Isobavachalcone
Description
This compound has been reported in Morus cathayana, Hypericum geminiflorum, and other organisms with data available.
RN given for (E)-isomer; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWPGRAKHMEPCM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317123 | |
| Record name | Isobavachalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20784-50-3, 54676-49-2 | |
| Record name | Isobavachalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobavachalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyisocordoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobavachalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBAVACHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isobavachalcone: A Technical Guide to Its Natural Sources and Isolation from Psoralea corylifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone, a prenylated chalcone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound with a primary focus on its most abundant source, Psoralea corylifolia (Fabaceae). It details optimized protocols for the extraction, fractionation, and purification of this compound from Psoralea corylifolia seeds. Furthermore, this document presents quantitative data on this compound yields, elucidates key signaling pathways modulated by this compound, and provides detailed experimental workflows to aid in its isolation and further research.
Natural Sources of this compound
This compound is a naturally occurring flavonoid found in a variety of plant species. While it is most famously and abundantly isolated from the seeds of Psoralea corylifolia, also known as Babchi, other plant families also serve as sources for this bioactive compound.[1][2][3][4] The families Fabaceae and Moraceae are notable for containing species that produce this compound.[2][5] Its presence has also been reported in plants from the families Clusiaceae, Schisandraceae, and Apiaceae.[6] The concentration of this compound can vary significantly between different plant sources and even within different parts of the same plant.
Table 1: Quantitative Analysis of this compound in Psoralea corylifolia
| Plant Material | Extraction Method | This compound Content (mg/g of dry weight) | Reference |
| Psoralea corylifolia seeds | 70% Ethanol Extract | 0.736 ± 0.006 | [5] |
| Psoralea corylifolia seeds | Phenolic Extract | 18.16% of the extract | [7] |
Isolation of this compound from Psoralea corylifolia
The isolation of this compound from the seeds of Psoralea corylifolia is a multi-step process involving extraction, fractionation, and purification. An optimized method utilizing alkaline extraction followed by acid precipitation has been shown to be effective and environmentally friendly.[8]
Experimental Protocol: Alkaline Extraction and Acid Precipitation
This protocol is based on an optimized method for the extraction of this compound from Psoralea corylifolia seeds.[8]
2.1.1. Materials and Equipment
-
Dried seeds of Psoralea corylifolia
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Rotary evaporator
-
Freeze dryer
2.1.2. Procedure
-
Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.
-
Alkaline Extraction:
-
Filtration: After extraction, filter the mixture to separate the supernatant from the solid residue.
-
Acid Precipitation:
-
Collection of Precipitate: Centrifuge the solution to collect the precipitate containing crude this compound.
-
Washing and Drying: Wash the precipitate with distilled water to remove impurities and then dry the crude extract.
-
Purification (Optional but Recommended): For higher purity, the crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Quantification: Analyze the final product using HPLC to determine the purity and yield of this compound.
Diagram 1: Experimental Workflow for this compound Isolation
Caption: Workflow for isolating this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of the well-documented pathways is the AKT/GSK-3β/β-catenin signaling cascade.[9][10][11]
In many cancers, the PI3K/AKT pathway is constitutively active, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β). This inactivation prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes involved in cell proliferation and survival.
This compound has been demonstrated to inhibit the phosphorylation of AKT, which in turn leads to the activation of GSK-3β.[9] Activated GSK-3β then promotes the degradation of β-catenin, thereby inhibiting the transcription of its target genes and inducing apoptosis in cancer cells.[9][10]
Diagram 2: this compound's Inhibition of the AKT/GSK-3β/β-catenin Pathway
Caption: this compound's inhibitory signaling pathway.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. Psoralea corylifolia remains the most viable commercial source for its isolation. The optimized extraction and purification protocols detailed in this guide provide a solid foundation for researchers to obtain high-purity this compound for further investigation. Understanding its mechanism of action, particularly its role in modulating critical signaling pathways such as the AKT/GSK-3β/β-catenin pathway, is crucial for the development of novel targeted therapies. This guide serves as a comprehensive resource for the scientific community to advance the research and development of this compound-based therapeutics.
References
- 1. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Study on the extraction process of this compound from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]
- 9. benthamscience.com [benthamscience.com]
- 10. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobavachalcone: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBC), a prenylated chalcone isolated from Psoralea corylifolia, has emerged as a promising natural compound with potent anticancer activities across a spectrum of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning IBC's therapeutic effects on cancer cells. We consolidate findings from numerous studies, detailing its role in inducing programmed cell death, inhibiting critical survival signaling pathways, and its potential to modulate the tumor microenvironment. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to elucidate these mechanisms, and presents visual representations of the signaling pathways affected by IBC to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
This compound is a flavonoid derivative that has demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Its anticancer potential has been a significant area of investigation, with studies revealing its efficacy in various cancer types such as pancreatic, breast, colorectal, prostate, lung, and gastric cancers.[4][5][6][7][8] IBC's multifaceted mechanism of action, involving the modulation of several key cellular processes, makes it a compelling candidate for further preclinical and clinical development.
Cytotoxic Activity of this compound
This compound exhibits significant cytotoxic effects against a variety of human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 21.45 | 24 | [5] |
| 15.15 | 48 | [5] | ||
| 8.53 | 72 | [5] | ||
| Colorectal Cancer | HCT116 | 75.48 | 24 | [7] |
| SW480 | 44.07 | 24 | [7] | |
| Non-Small Cell Lung Cancer | H1975 | 4.35 (Compound 16 derivative) | Not Specified | [9][10] |
| A549 | 14.21 (Compound 16 derivative) | Not Specified | [9][10] | |
| Breast Cancer | MCF-7 | 38.46 | 24 | [11] |
| 31.31 | 48 | [11] | ||
| 28.26 | 72 | [11] | ||
| Madin-Darby Canine Kidney | MDCK | 26.6 ± 3.4 | Not Specified | [12] |
Induction of Programmed Cell Death
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, which includes apoptosis, necroptosis, and autophagy.
Apoptosis
IBC is a potent inducer of apoptosis in numerous cancer cell lines. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Reactive Oxygen Species (ROS) Generation: IBC treatment leads to a significant increase in intracellular ROS levels.[4][8] This oxidative stress disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5]
-
Modulation of Bcl-2 Family Proteins: IBC upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which facilitates mitochondrial outer membrane permeabilization.[4][5][6][7]
-
Caspase Activation: The release of cytochrome c from the mitochondria activates the caspase cascade. IBC has been shown to induce the cleavage and activation of caspase-9 and the executioner caspase-3.[5][6][7][9] Cleaved caspase-3 is responsible for the cleavage of cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[7]
-
Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as prostate cancer cells, IBC induces ER stress, which can also trigger apoptosis.[8]
Necroptosis and Autophagy
In certain cancer cell types, particularly triple-negative breast cancer and non-small cell lung cancer, IBC can induce alternative forms of programmed cell death:
-
Necroptosis: IBC upregulates the expression and phosphorylation of key mediators of necroptosis, including RIP1, RIP3, and MLKL.[5][9] This form of programmed necrosis provides an alternative cell death pathway, which can be particularly effective in apoptosis-resistant tumors.
-
Autophagy: IBC has also been observed to induce autophagy, as evidenced by an increase in the LC3-II/I ratio.[5] The role of autophagy in IBC-mediated cell death can be context-dependent, sometimes promoting cell death and other times acting as a survival mechanism.
Inhibition of Key Signaling Pathways
This compound exerts its anticancer effects by targeting and inhibiting several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. IBC has been shown to be a potent inhibitor of this pathway.[4][12][13] It directly inhibits Akt kinase activity by binding to its ATP-binding pocket, leading to a reduction in Akt phosphorylation at Ser-473.[13] Downregulation of Akt activity subsequently inhibits the phosphorylation of its downstream targets, including GSK-3β and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis.[7][14]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
MAPK/Erk Pathway
The MAPK/Erk pathway is another crucial signaling cascade that regulates cell proliferation and survival. In gastric cancer cells, IBC has been shown to inhibit the phosphorylation of Erk, leading to the induction of apoptosis.[6]
Caption: this compound inhibits the MAPK/Erk pathway.
Wnt/β-catenin Pathway
In colorectal cancer, the Wnt/β-catenin pathway is frequently hyperactivated. IBC has been demonstrated to downregulate this pathway by inhibiting the AKT/GSK-3β signaling axis, which leads to the degradation of β-catenin.[7][15][16]
Anti-Metastatic and Anti-Angiogenic Potential
While the primary focus of research has been on IBC's cytotoxic and pro-apoptotic effects, emerging evidence suggests its potential to inhibit metastasis and angiogenesis, key processes in cancer progression.
-
Anti-Metastatic Effects: In gastric cancer cells, IBC has been shown to decrease cell migration and invasion.[6] Chalcones, as a class of compounds, are known to inhibit the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[17]
-
Anti-Angiogenic Effects: Chalcones have been reported to possess anti-angiogenic properties by interfering with various steps of angiogenesis, including the inhibition of vascular endothelial growth factor (VEGF) signaling.[18] Further research is needed to specifically elucidate the anti-angiogenic mechanisms of this compound.
In Vivo Antitumor Efficacy
The anticancer effects of this compound have been validated in preclinical animal models.
| Cancer Model | Animal | IBC Dose | Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer | C57BL/6 Mice (Orthotopic) | 20 mg/kg/day | Intraperitoneal | 10 days | Significant decrease in tumor weight | [4][19] |
| Triple-Negative Breast Cancer | Nude Mice (Xenograft) | 20 mg/kg | Intraperitoneal | 18 days | 35.0% | [5] |
| 40 mg/kg | 45.5% | [5] | ||||
| 80 mg/kg | 72.6% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General workflow for in vitro and in vivo studies of this compound.
Conclusion
This compound is a promising natural anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce various forms of programmed cell death and inhibit key pro-survival signaling pathways, such as PI3K/Akt/mTOR and MAPK/Erk, underscores its therapeutic potential. The in vivo data further supports its efficacy in inhibiting tumor growth. Future research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating its anti-metastatic and anti-angiogenic properties to pave the way for its clinical translation in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel this compound derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Isobavachalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a prenylated chalcone, a class of natural flavonoids, predominantly isolated from the plant Psoralea corylifolia.[1][2] Exhibiting a broad spectrum of pharmacological activities, IBC has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.
Pharmacological Activities
This compound demonstrates a remarkable range of biological effects, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties.[2][3][4] These activities are attributed to its ability to modulate various cellular signaling pathways.
Anti-Cancer Activity
This compound exhibits significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][5] Its anti-cancer mechanism involves the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1]
Quantitative Data: Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 7.92 | [6] |
| PC3 | Prostate Cancer | 15.06 | [6] |
| A549 | Lung Cancer | 32.2 | [6] |
| MCF-7 | Breast Cancer | 28.29 | [6] |
| L-02 | Normal Liver Cells | 31.61 | [6] |
| HUVEC | Normal Endothelial Cells | 31.3 | [6] |
| HT29 | Colorectal Cancer | > 40 | [5] |
| MDCK | Madin-Darby Canine Kidney Cells | 26.6 ± 3.4 | [5] |
Experimental Protocols:
-
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining): This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Signaling Pathways in Anti-Cancer Activity:
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways:
-
Akt/GSK-3β/β-catenin Pathway: this compound inhibits the phosphorylation of Akt, which in turn leads to the downregulation of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[1][7]
Caption: this compound inhibits the Akt/GSK-3β/β-catenin signaling pathway.
-
ERK Pathway: this compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), another key regulator of cell proliferation and survival.
-
Induction of Apoptosis: this compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the ratio of Bcl-2 family proteins (Bax/Bcl-2), translocation of Bax to the mitochondria, and activation of caspases.[7]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.
Experimental Protocols:
-
NF-κB Luciferase Reporter Assay: This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation.
-
Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Pre-treat the cells with this compound before stimulating them with an inflammatory agent (e.g., TNF-α or LPS).
-
Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.
-
Signaling Pathways in Anti-Inflammatory Activity:
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[8]
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-Microbial Activity
This compound displays a broad spectrum of anti-microbial activity against various bacteria and fungi.[9][10]
Quantitative Data: Anti-Microbial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive Bacteria | 1.56 | [9][10] |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 3.12 | [9][10] |
| Mycobacterium tuberculosis | Mycobacteria | 64 | [9] |
| Mycobacterium avium | Mycobacteria | 64 | [9] |
| Mycobacterium kansasii | Mycobacteria | 64 | [9] |
| Gram-negative species | Gram-negative Bacteria | > 400 | [9][10] |
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (temperature, time, atmosphere).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.
-
Experimental Workflow for Anti-Microbial Screening:
Caption: General workflow for the screening and characterization of antimicrobial natural products.
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from damage and has been investigated for its potential in neurodegenerative diseases.[3] Its neuroprotective effects are linked to its anti-inflammatory and antioxidant properties.
Conclusion
This compound is a multifaceted natural compound with a rich pharmacological profile. Its potent anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective activities, underpinned by its ability to modulate critical cellular signaling pathways, make it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to translate these promising findings into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Therapeutic potential of this compound, a natural flavonoid, in murine experimental colitis by inhibiting NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates diabetic nephropathy in rats by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
Neuroprotective Effects of Isobavachalcone in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a prenylated chalcone naturally found in plants such as Psoralea corylifolia.[1] Emerging preclinical evidence highlights its significant neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. IBC demonstrates a multifactorial mechanism of action, combating oxidative stress, neuroinflammation, and pathological protein aggregation—key drivers of neuronal damage and cognitive decline.[1][2] Pharmacokinetic studies have confirmed that IBC can cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent. This technical guide synthesizes the current preclinical data on this compound, presenting quantitative outcomes, detailed experimental protocols, and the underlying molecular signaling pathways.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in cellular defense, inflammation, and protein homeostasis.
Attenuation of Neuroinflammation via NF-κB Inhibition
Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress this inflammatory cascade by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4][5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5][6] this compound blocks this process by preventing the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory cytokines like IL-6 and IL-1β.[2][3]
References
- 1. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 2. This compound Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Isobavachalcone: A Potent Agent Against Gram-Positive Bacteria - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC), a prenylated chalcone found in plants such as Psoralea corylifolia, is emerging as a significant natural compound with potent antibacterial activity, particularly against a range of Gram-positive bacteria.[1][2] Its efficacy extends to drug-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), making it a compound of considerable interest in the search for new antimicrobial agents.[3][4][5] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antibacterial Spectrum and Efficacy
This compound has demonstrated a selective and potent inhibitory effect against various Gram-positive bacteria while being largely inactive against Gram-negative species.[3][4][5] This selectivity is a key characteristic of its antimicrobial profile.
Quantitative Antimicrobial Data
The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the reported values for this compound against a panel of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 29213 | - | 5.0 | [6][7] |
| Staphylococcus aureus (MSSA) | ATCC 6538 | 1.56 | - | [3] |
| Staphylococcus aureus (MRSA) | ATCC BAA44 | 3.12 | - | [3] |
| Staphylococcus aureus (MRSA) | ATCC 15187 | - | >100 | [6] |
| Staphylococcus aureus (MRSA) | USA300 | 3.12 | - | [8] |
| Streptococcus pneumoniae | - | 1.56 - 50.0 | - | [4] |
| Streptococcus sanguinis | - | 1.56 - 50.0 | - | [4] |
| Streptococcus sobrinus | - | 1.56 - 50.0 | - | [4] |
| Streptococcus mutans | - | 1.56 - 50.0 | - | [4] |
| Enterococcus faecalis | Clinical Isolates | - | 6.25 - 12.5 | [9] |
Table 2: Anti-biofilm Activity of this compound
| Bacterial Species | Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | ATCC 6538 | 0.78 | [3][5][10] |
| Staphylococcus aureus (MRSA) | ATCC BAA44 | 0.78 | [3][5][10] |
Synergy with Conventional Antibiotics
This compound has been investigated for its potential to act synergistically with existing antibiotics, which could enhance their efficacy and combat resistance.
Table 3: Synergistic Activity of this compound with Antibiotics
| Bacterial Species | Antibiotic | This compound Concentration (µg/mL) | Observation | Reference |
| Staphylococcus aureus (MSSA) | Gentamicin | 1.56 | Synergy | [8][11] |
| Staphylococcus aureus (MRSA) | Daptomycin | 0.2 - 1.56 | Synergy | [8] |
| Staphylococcus aureus | Vancomycin | - | Indifferent | [4] |
| Staphylococcus aureus | Vancomycin | - | Synergistic (for derivative IBC-3) | [6] |
Mechanism of Action
The primary antibacterial mechanism of this compound against Gram-positive bacteria is the disruption of the bacterial cell membrane.[3][4][5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9][12][13]
Proposed mechanism of this compound's antibacterial action.
Studies utilizing fluorescent probes like propidium iodide (PI) and SYTO9 have visually confirmed membrane damage in bacteria such as Bacillus subtilis following treatment with this compound.[3][5] Furthermore, scanning electron microscopy (SEM) analysis has revealed morphological changes indicative of cell wall or cytoplasmic membrane damage.[6][14] Beyond membrane disruption, some evidence suggests that this compound may also inhibit the synthesis of essential biomolecules like proteins, DNA, and RNA, and interfere with energy metabolism.[9][12][13]
Experimental Protocols
This section details the standard methodologies for assessing the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[4][6]
Workflow for MIC and MBC determination.
Protocol:
-
Preparation of this compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in an appropriate broth medium (e.g., Mueller-Hinton Broth or Brain Heart Infusion) to achieve the desired concentration range.[4]
-
Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]
-
Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound solution. Add the standardized bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.[4]
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[6]
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[8]
Workflow for the checkerboard synergy assay.
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and the second antibiotic (e.g., along the columns).
-
Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension and incubate as described for the MIC assay.
-
Data Analysis: Determine the MIC for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation: The interaction is classified as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 and ≤ 1, indifferent if the FICI is > 1 and ≤ 4, and antagonistic if the FICI is > 4.[8]
Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent biofilm formation.[3][10]
Protocol:
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound to a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with glucose).
-
Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension and incubate at 37°C for 24-48 hours without agitation.
-
Biofilm Quantification:
-
Crystal Violet Staining: Gently wash the wells to remove planktonic cells. Stain the adherent biofilm with crystal violet. After washing and drying, solubilize the bound dye (e.g., with ethanol) and measure the absorbance to quantify the biofilm biomass.[15][16]
-
Viable Cell Counting: Scrape the biofilm from the wells, resuspend the cells, and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.[4]
-
-
MBIC Determination: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that causes a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.[3][4]
Conclusion and Future Directions
This compound exhibits a potent and selective antibacterial activity against a range of Gram-positive bacteria, including clinically relevant drug-resistant strains. Its primary mechanism of action via membrane disruption presents a promising avenue for antimicrobial development. The synergistic potential with conventional antibiotics further enhances its therapeutic prospects.
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with the bacterial membrane.
-
Investigating potential secondary intracellular targets.
-
Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of infection.
-
Exploring structure-activity relationships to design and synthesize more potent and selective derivatives.
The data presented in this guide underscore the potential of this compound as a valuable lead compound in the development of novel antibacterial therapies to combat the growing threat of antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05370B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cocktail of this compound and curcumin enhance eradication of Staphylococcus aureus biofilm from orthopedic implants by gentamicin and alleviate inflammatory osteolysis [frontiersin.org]
- 9. In vitro antibacterial and antibiofilm activities of this compound against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | this compound exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy [frontiersin.org]
- 16. This compound exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone: A Technical Guide to Bioavailability and Pharmacokinetics for the Research Professional
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of isobavachalcone (IBC), a prenylated chalcone with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways. While this compound demonstrates promising pharmacological activities, its development is often challenged by its low oral bioavailability. This guide aims to summarize the key pharmacokinetic parameters, outline the analytical methods for its quantification, and illustrate its interaction with critical cellular signaling pathways to support further research and development efforts.
Introduction
This compound (IBC) is a natural flavonoid compound predominantly isolated from medicinal plants such as Psoralea corylifolia. It has garnered considerable attention within the scientific community for its wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties. Despite its therapeutic promise, the clinical translation of IBC is hampered by its poor aqueous solubility and consequently low oral bioavailability. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the design of effective drug delivery systems and for predicting its in vivo behavior. This guide synthesizes the available preclinical data on IBC's pharmacokinetics and explores its molecular mechanisms of action.
Pharmacokinetic Profile of this compound
Pharmacokinetic studies are crucial for determining the fate of a compound in a biological system. For this compound, in vivo studies have been conducted, primarily in rat models, to elucidate its pharmacokinetic parameters.
Data Presentation
The following table summarizes the key pharmacokinetic parameters of this compound from a pivotal preclinical study. It is important to note that while the study by Ma et al. (2015) is frequently cited, the specific quantitative values for Cmax, Tmax, AUC, and half-life were not explicitly available in the public domain at the time of this guide's compilation. The table structure is provided for when such data becomes accessible.
| Parameter | Description | Value (Mean ± SD) | Units | Study Reference |
| Dose | Administered oral dose | 80 | mg/kg | Ma et al., 2015[1] |
| Cmax | Maximum plasma concentration | Data not available | ng/mL | Ma et al., 2015[1] |
| Tmax | Time to reach Cmax | Data not available | h | Ma et al., 2015[1] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurement | Data not available | ng·h/mL | Ma et al., 2015[1] |
| t1/2 | Elimination half-life | Data not available | h | Ma et al., 2015[1] |
| Bioavailability | General assessment | Low | - | Multiple sources[2] |
Note: The low bioavailability of this compound is a consistently reported finding in the literature, attributed to its poor water solubility and potential for first-pass metabolism.
Experimental Protocols
This section details the methodologies employed in a representative pharmacokinetic study of this compound, providing a framework for the design and execution of similar preclinical investigations.
Animal Model and Dosing
-
Species: Sprague-Dawley rats.
-
Administration Route: Oral gavage.
-
Dose: 80 mg/kg body weight.
-
Vehicle: Typically a suspension in a suitable vehicle like carboxymethyl cellulose-sodium (CMC-Na) solution to ensure uniform delivery.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment, with free access to standard chow and water. A fasting period (e.g., 12 hours) is usually implemented before oral administration.
Sample Collection and Preparation
-
Biological Matrix: Blood.
-
Collection: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
Sample Preparation for Analysis: Protein precipitation is a common method for extracting this compound from plasma. A typical procedure involves adding a precipitating agent, such as acetonitrile, to the plasma sample in a specific ratio (e.g., 2:1, v/v). An internal standard (IS), such as neobavaisoflavone, is added to the mixture. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
Analytical Method: LC-MS/MS
A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of this compound in plasma.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 μm, 100 mm × 2.1 mm).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) operated in the negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 323.0 → 118.9.
-
Internal Standard (Neobavaisoflavone): m/z 321.1 → 265.0.
-
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound in spiked plasma samples. A linear range of approximately 3.79 to 484.5 ng/mL has been reported to be effective[1].
Visualization of Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and inflammation. The following diagrams, generated using the DOT language, visualize these interactions and a typical experimental workflow.
Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: this compound inhibits the activation of the pro-survival AKT signaling pathway.
References
An In-depth Technical Guide to the Molecular Targets and Signaling Pathways of Isobavachalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBC), a prenylated chalcone primarily isolated from Psoralea corylifolia, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4] Its therapeutic potential spans anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning IBC's diverse bioactivities. It details the direct molecular targets and delineates the key signaling pathways modulated by IBC, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Principal Molecular Targets
This compound exerts its effects by interacting with several key proteins. While its activity is often pleiotropic, influencing multiple nodes within a signaling network, several direct molecular targets have been identified.
-
Akt (Protein Kinase B): A pivotal node in cell signaling, Akt is a primary target of IBC. IBC potently abrogates Akt signaling, which is crucial for its anti-proliferative and pro-apoptotic effects in cancer cells.[3][6][7] Inhibition of Akt phosphorylation at Ser-473 is a key event observed upon IBC treatment.[6]
-
Sirtuin 2 (SIRT2): IBC has been identified as a natural inhibitor of SIRT2, a class III histone deacetylase. It binds to the catalytic domain of SIRT2, forming hydrogen bonds with VAL233 and ALA135, thereby inhibiting its enzymatic activity.[8] This inhibition is central to its anti-triple-negative breast cancer efficacy.[8]
-
Dihydroorotate Dehydrogenase (DHODH): DHODH is another potential target of IBC, contributing to its range of pharmacological activities.[2]
-
Toll-Like Receptors (TLRs): IBC has been shown to suppress signaling pathways downstream of TLRs, suggesting it may interact with components of the TLR signaling complex. It can modulate both MyD88-dependent and TRIF-dependent pathways.[9]
-
ABCB1 (P-glycoprotein): In the context of multidrug resistance in cancer, IBC interacts with the ABCB1 transporter, acting as a potential substrate and competitive inhibitor, which may help overcome resistance to chemotherapy.[10][11]
Modulation of Key Signaling Pathways
The therapeutic effects of this compound are a consequence of its ability to modulate complex intracellular signaling cascades.
Anti-Cancer Signaling Pathways
IBC's anti-cancer activity is well-documented and involves the modulation of several critical pathways that control cell proliferation, survival, and apoptosis.[10][12]
-
PI3K/Akt/mTOR Pathway: As a potent inhibitor of Akt, IBC effectively downregulates the entire PI3K/Akt/mTOR axis.[3] This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. IBC's inhibition of Akt leads to downstream effects including the modulation of GSK-3β and suppression of pro-survival signals.[12][13]
-
Wnt/β-catenin Pathway: In colorectal cancer, IBC has been shown to inhibit the Wnt/β-catenin pathway. This inhibition is mediated through its effects on the upstream Akt/GSK-3β signaling axis.[4][13][14] By preventing the inhibitory phosphorylation of GSK-3β, IBC allows GSK-3β to phosphorylate β-catenin, marking it for degradation and thus suppressing Wnt-mediated transcription of oncogenes.[12]
-
ERK Pathway: IBC also inhibits the Extracellular signal-Regulated Kinase (ERK) pathway, another critical signaling cascade for cell proliferation and survival in various cancers.[1][15][16]
-
Apoptosis Induction: IBC induces apoptosis through the mitochondrial pathway.[13][17] This is characterized by an altered Bax/Bcl-2 ratio, promoting the translocation of Bax to the mitochondria, and subsequent activation of caspase-9 and caspase-3.[13][17] This leads to the cleavage of PARP and execution of the apoptotic program.[13]
-
Reactive Oxygen Species (ROS) Generation: IBC can induce the production of ROS in cancer cells, which contributes to its apoptotic effects.[1][6][15]
References
- 1. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a natural sirtuin 2 inhibitor, exhibits anti‐triple‐negative breast cancer efficacy in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 9. This compound | CAS:20784-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound - LKT Labs [lktlabs.com]
An In-depth Technical Guide on the Antioxidant Properties of Isobavachalcone and its Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobavachalcone (IBC), a prenylated chalcone isolated primarily from Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, with a specific focus on its mechanisms of free radical scavenging. The document summarizes the current, albeit limited, quantitative data on its direct scavenging activities and delves into its well-documented role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical endogenous antioxidant response mechanism. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research in this area. Furthermore, this guide includes visualizations of the Nrf2 signaling pathway and a proposed experimental workflow for evaluating the antioxidant potential of this compound, created using the DOT language for Graphviz. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as a modulator of oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] this compound (IBC) is a natural flavonoid that has demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][3] Its antioxidant effects are of particular interest as they may underpin many of its other therapeutic benefits.[4] This guide provides an in-depth exploration of the antioxidant mechanisms of this compound, focusing on both its direct free radical scavenging capabilities and its indirect antioxidant effects mediated through cellular signaling pathways.
Direct Free Radical Scavenging Activity
Direct free radical scavenging is a primary mechanism by which antioxidant compounds neutralize harmful ROS. Common in vitro assays used to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), superoxide radical, and hydroxyl radical scavenging assays.
While this compound is widely reported to possess antioxidant properties, a comprehensive set of quantitative data (IC50 values) for its direct scavenging activity against various free radicals is not extensively available in the current literature. The following table summarizes the available data and provides a template for future research findings.
Table 1: In Vitro Free Radical Scavenging Activity of this compound
| Assay | Radical Scavenged | IC50 Value (µM) | Standard | Reference |
| DPPH Radical Scavenging | DPPH• | Data not available | Ascorbic Acid / Trolox | - |
| ABTS Radical Scavenging | ABTS•+ | Data not available | Ascorbic Acid / Trolox | - |
| Superoxide Radical Scavenging | O2•− | Data not available | Gallic Acid / Quercetin | - |
| Hydroxyl Radical Scavenging | •OH | Data not available | Mannitol / Catechin | - |
Note: The absence of specific IC50 values for this compound in this table highlights a significant gap in the current research literature. The provided standards are commonly used positive controls in these assays.
Indirect Antioxidant Activity: Activation of the Nrf2 Signaling Pathway
A significant component of this compound's antioxidant effect is its ability to upregulate endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding event initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (GSH) synthesis pathway.[1]
The activation of the Nrf2/HO-1 pathway by this compound has been shown to attenuate oxidative stress in various experimental models.[4]
Signaling Pathway Diagram
Caption: this compound-Mediated Nrf2 Pathway Activation.
Effect on Antioxidant Enzymes
The activation of the Nrf2 pathway by this compound leads to the increased expression and activity of several key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes play a crucial role in detoxifying ROS.
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).
-
Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.
Quantitative data on the specific fold-increase or activity units of these enzymes in response to this compound treatment is an area requiring further investigation. The table below is intended to be populated as more research becomes available.
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | This compound Concentration | Change in Activity | Reference |
| Superoxide Dismutase (SOD) | Data not available | Data not available | Data not available | - |
| Catalase (CAT) | Data not available | Data not available | Data not available | - |
| Glutathione Peroxidase (GPx) | Data not available | Data not available | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide. These protocols can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate or test tubes, add a specific volume of the this compound solution (e.g., 100 µL).
-
Add a corresponding volume of the DPPH solution (e.g., 100 µL).
-
For the control, use the solvent instead of the this compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that can be measured at 734 nm.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.
-
Assay:
-
Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Superoxide Radical Scavenging Assay (NBT Method)
Principle: Superoxide radicals (O2•−) are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH). These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product. The presence of a superoxide scavenger inhibits this reduction, and the decrease in formazan formation is measured spectrophotometrically at 560 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of NADH, NBT, and phenazine methosulfate (PMS) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Assay:
-
In a reaction vessel, mix the this compound solution at various concentrations with the NADH and NBT solutions.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
Principle: This assay is based on the degradation of 2-deoxyribose by hydroxyl radicals (•OH) generated via a Fenton-type reaction (Fe³⁺-EDTA-ascorbic acid-H₂O₂ system). The degradation products react with thiobarbituric acid (TBA) upon heating to form a pink chromogen, which is measured at 532 nm. A scavenger of hydroxyl radicals will diminish the degradation of 2-deoxyribose.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing FeCl₃, EDTA, 2-deoxyribose, and H₂O₂ in a phosphate buffer (pH 7.4).
-
Assay:
-
Add the this compound solution at different concentrations to the reaction mixture.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at 37°C for 1 hour.
-
-
Color Development:
-
Stop the reaction by adding trichloroacetic acid (TCA) and TBA reagent.
-
Heat the mixture in a boiling water bath for 15 minutes to develop the pink color.
-
-
Measurement: After cooling, measure the absorbance at 532 nm.
-
Calculation: The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the comprehensive evaluation of the antioxidant properties of this compound.
Caption: Experimental Workflow for Antioxidant Evaluation.
Conclusion and Future Directions
This compound exhibits significant antioxidant potential, primarily through the activation of the Nrf2 signaling pathway, which leads to the upregulation of a broad spectrum of endogenous antioxidant defenses. While its direct free radical scavenging activity is less characterized, the available evidence suggests it is a promising candidate for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of pure this compound in various direct radical scavenging assays to provide a more complete antioxidant profile.
-
Mechanism of Nrf2 activation: Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 system to understand the upstream signaling events.
-
In vivo studies: Evaluating the antioxidant efficacy of this compound in animal models of oxidative stress-related diseases to translate the in vitro findings to a physiological context.
-
Enzyme activity: Quantifying the dose-dependent effects of this compound on the activity of key antioxidant enzymes like SOD, CAT, and GPx in various cell types and tissues.
By addressing these research gaps, a more comprehensive understanding of this compound's antioxidant properties can be achieved, paving the way for its potential clinical application in the prevention and treatment of a wide range of disorders.
References
Isobavachalcone's Antifungal Campaign Against Candida albicans: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antifungal properties of Isobavachalcone (IBC), a natural chalcone, against the opportunistic fungal pathogen Candida albicans. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of IBC's mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Executive Summary
Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. This compound (IBC) has demonstrated significant in vitro and in vivo antifungal activity against C. albicans. This guide summarizes the current understanding of IBC's antifungal effects, focusing on its ability to disrupt cell membrane and wall integrity, inhibit biofilm formation, induce apoptosis and autophagy, and interfere with essential metabolic pathways.
Quantitative Antifungal Activity of this compound
The antifungal efficacy of this compound against Candida albicans has been quantified through various in vitro assays. The following tables summarize the key findings from multiple studies.
Table 1: Planktonic Susceptibility of Candida albicans to this compound
| Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| C. albicans SC5314 | 8 | 16 | [1][2] |
| C. albicans SC5314 & 9 Clinical Isolates | 4-5 | 4-5 | [3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Biofilm Inhibition and Eradication by this compound
| Strain | Biofilm Inhibition | Mature Biofilm Dispersal | Reference |
| C. albicans SC5314 | 49.2% ± 5.1% at 1/2 MIC; 79.1% ± 3% at 1 MIC | Effective at 32 μg/mL | [1][4] |
| C. albicans SC5314 | Significant inhibition of formation and development | Not specified | [3] |
Mechanisms of Antifungal Action
This compound exerts its antifungal activity against C. albicans through a multi-targeted approach, affecting cellular integrity, metabolic processes, and programmed cell death pathways.
Disruption of Cell Wall and Membrane Integrity
IBC compromises the structural integrity of the fungal cell by targeting the cell wall and membrane. This leads to increased membrane permeability and leakage of intracellular contents.[3] RNA-sequencing analysis has revealed that IBC downregulates key genes involved in the biosynthesis of essential cell wall and membrane components, including β-1,3-glucan (FKS1) and ergosterol (ERG3, ERG11).[1][5]
Induction of Apoptosis and Autophagy
This compound induces programmed cell death in C. albicans through both apoptosis and autophagy.[1][5] This is supported by the upregulation of apoptosis-related genes such as HSP90 and AIF1, and autophagy-related genes including ATG8, ATG13, and ATG17.[1][5] The induction of apoptosis is a key mechanism contributing to the fungicidal activity of IBC.
Inhibition of Glycolysis
A crucial mechanism of action for IBC is the inhibition of the glycolytic pathway.[6][7] It achieves this by directly targeting and inhibiting the enzyme enolase (Eno1) in C. albicans.[6][7] This disruption of a central metabolic pathway severely impairs the pathogen's ability to generate energy and essential biosynthetic precursors.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy. - Research - Institut Pasteur [research.pasteur.fr]
- 3. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy [frontiersin.org]
- 5. A protocol for ultrastructural study of Candida albicans biofilm using transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Candida albicans Biofilms for Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Isobavachalcone: A Technical Guide to its Pro-Apoptotic Mechanisms in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a prenylated chalcone, a subclass of flavonoids, predominantly isolated from the medicinal plant Psoralea corylifolia.[1] Traditionally used in Chinese and Ayurvedic medicine, this natural compound has garnered significant attention in modern oncology research for its diverse pharmacological activities, including potent anti-tumor effects.[2] IBC has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) across a wide range of cancer cell lines, including but not limited to, breast, gastric, colorectal, prostate, and lung cancers.[3][4][5][6][7] Unlike many conventional chemotherapeutic agents, IBC often exhibits lower toxicity towards normal cells, highlighting its potential as a selective and effective anticancer drug candidate.[3]
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's ability to induce apoptosis in tumor cells. It consolidates quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved to serve as a comprehensive resource for the scientific community.
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-pronged strategy to trigger apoptosis in cancer cells, primarily by activating the intrinsic mitochondrial pathway, generating oxidative stress, and concurrently inhibiting key pro-survival signaling cascades.
Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway
The primary mechanism of IBC-induced apoptosis is the engagement of the mitochondrial pathway. This process is characterized by the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. IBC treatment consistently alters this balance in favor of apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2.[3][8] This increased Bax/Bcl-2 ratio is a crucial initiating event. In some cases, IBC also promotes the translocation of Bax from the cytosol to the mitochondria, further committing the cell to apoptosis.[4]
-
Mitochondrial Dysfunction: The elevated Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). This is evidenced by a significant decrease in the mitochondrial membrane potential (MMP), which can be observed experimentally as a shift in JC-1 fluorescence from red to green.[9][10] This disruption of the mitochondrial powerhouse also results in a sharp decline in cellular ATP levels.[8][9][11]
-
Caspase Activation: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3.[3][7] The activation of cleaved caspase-3 is a hallmark of apoptosis and is consistently observed in IBC-treated cells.[3][9][12] The essential role of caspases is confirmed by experiments where a pan-caspase inhibitor, z-VAD-FMK, significantly reverses IBC-induced cell death.[8][9][11]
Induction of Reactive Oxygen Species (ROS) and ER Stress
IBC is a potent inducer of intracellular reactive oxygen species (ROS).[2][13] While normal physiological levels of ROS are essential for cellular signaling, excessive ROS production creates a state of oxidative stress that can inflict lethal damage and trigger apoptosis.[13]
-
Targeting Thioredoxin Reductase 1 (TrxR1): In human prostate cancer cells, one mechanism by which IBC induces ROS is by targeting and inhibiting the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[5][13] Inhibition of this key enzyme disrupts the cellular redox balance, leading to a surge in ROS levels.
-
ROS-Mediated Apoptosis: The overproduction of ROS contributes directly to the mitochondrial dysfunction described above. Furthermore, high levels of ROS can induce endoplasmic reticulum (ER) stress by causing the accumulation of misfolded proteins.[5][13] This ER stress activates the unfolded protein response (UPR), which, if prolonged, can also initiate apoptosis.[13] The use of ROS scavengers like N-acetylcysteine (NAC) has been shown to mitigate IBC-induced apoptosis, confirming the critical role of oxidative stress in its mechanism of action.[10][13]
Inhibition of Pro-Survival Signaling Pathways
A key component of IBC's anticancer activity is its ability to shut down multiple signaling pathways that tumor cells rely on for uncontrolled growth and survival.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, and its hyperactivation is common in many cancers.[14] IBC effectively inhibits this pathway by reducing the phosphorylation of Akt at Ser-473, thereby inactivating it.[9][11][14] Deactivated Akt can no longer suppress pro-apoptotic proteins or promote cell survival, sensitizing the cancer cells to apoptotic stimuli.[3][9]
-
MAPK/Erk Pathway: The extracellular signal-regulated kinase (Erk) pathway is another crucial cascade that promotes cell proliferation and survival. Studies in gastric cancer cells have demonstrated that IBC reduces the protein expression levels of phosphorylated Erk (p-Erk), contributing to its pro-apoptotic effects.[1][3][12]
-
AKT/GSK-3β/β-catenin Pathway: In colorectal cancer, IBC has been shown to induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway. It achieves this by suppressing Akt, which in turn affects the activity of GSK-3β, leading to the downregulation of β-catenin.[4][15]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from various studies, demonstrating the potent and dose-dependent effects of this compound on different cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀ Values) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~30-40 (inferred) | 72 | [9] |
| MCF-7 | Breast Cancer | 38.46 | 24 | [8] |
| MCF-7 | Breast Cancer | 31.31 | 48 | [8] |
| MCF-7 | Breast Cancer | 28.26 | 72 | [8] |
| MGC803 | Gastric Cancer | ~20-30 (inferred) | 48 | [3] |
| HCT116 | Colorectal Cancer | 75.48 | 24 | [16] |
| SW480 | Colorectal Cancer | 44.07 | 24 | [16] |
| PC-3 | Prostate Cancer | ~45 (effective dose) | 24-72 | [13] |
| H1975 (Derivative 16) | Non-Small Cell Lung Cancer | 4.35 | Not Specified | [7] |
| A549 (Derivative 16) | Non-Small Cell Lung Cancer | 14.21 | Not Specified | [7] |
Note: IC₅₀ values can vary based on experimental conditions. "Inferred" values are estimated from graphical data in the cited papers. "Derivative 16" refers to a synthesized, more potent derivative of IBC.
Table 2: Apoptotic Cell Population Analysis (Annexin V/PI Staining)
| Cell Line | IBC Concentration (µM) | Apoptotic Cells (%) | Treatment Duration (h) | Reference |
| MDA-MB-231 | 10.0 | 10.4 | 48 | [9] |
| MDA-MB-231 | 20.0 | 39.4 | 48 | [9] |
| MDA-MB-231 | 40.0 | 56.8 | 48 | [9] |
| PC-3 | 45.0 | 24.8 | Not Specified | [13] |
| H1975 (Derivative 16) | 10.0 | 14.7 | 24 | [7] |
| H1975 (Derivative 16) | 20.0 | 22.7 | 24 | [7] |
| H1975 (Derivative 16) | 40.0 | 34.3 | 24 | [7] |
| H1975 (Derivative 16) | 80.0 | 54.9 | 24 | [7] |
Table 3: Effects of this compound on Mitochondrial Function in MDA-MB-231 Cells
| IBC Concentration (µM) | Cellular ATP Level (% of Control) | Treatment Duration (h) | Reference |
| 10 | 93.3 | 3 | [9] |
| 20 | 76.6 | 3 | [9] |
| 40 | 55.1 | 3 | [9] |
| 80 | 26.6 | 3 | [9] |
Note: A significant increase in intracellular ROS levels was also observed with increasing IBC concentrations in the same study.[9]
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz DOT language, illustrate the key molecular pathways and experimental workflows discussed.
Figure 1: this compound's induction of the intrinsic apoptotic pathway.
Figure 2: Role of ROS and ER Stress in this compound-induced apoptosis.
Figure 3: General experimental workflow for assessing pro-apoptotic effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cells (e.g., 6 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[11]
-
Treat cells with various concentrations of IBC (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[11]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.[11]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[11]
-
Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Methodology:
-
Seed cells in 6-well plates and treat with IBC for the desired time and concentration.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubate for 10-15 minutes at room temperature in the dark.[13]
-
Analyze the stained cells immediately using a flow cytometer.
-
Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in a sample to determine changes in their expression or phosphorylation state.
-
Methodology:
-
Treat cells with IBC as required, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.[16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the signal using an ECL (chemiluminescence) substrate and image the bands.[16] Band intensity can be quantified using software like ImageJ.
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: JC-1 is a fluorescent probe that accumulates in mitochondria. In healthy mitochondria with a high membrane potential, it forms aggregates that fluoresce red. In apoptotic cells with a low membrane potential, it remains in a monomeric form that fluoresces green.
-
Methodology:
-
Treat cells with IBC in a 6-well plate.
-
Harvest the cells and stain them with a JC-1 solution according to the manufacturer's protocol (e.g., for 30 minutes at 37°C).[10]
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence shift from red to green using a flow cytometer or fluorescence microscope.[10]
-
Intracellular ROS Detection
-
Principle: Uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Treat cells with IBC for a specified period (e.g., 6 hours).[10]
-
Co-incubate the cells with a DCFH-DA probe according to the kit's instructions.
-
Harvest and wash the cells.
-
Measure the increase in DCF fluorescence, which is proportional to the level of intracellular ROS, using a flow cytometer or fluorescence plate reader.[10]
-
Conclusion
This compound is a promising natural compound that induces apoptosis in a multitude of tumor cells through a sophisticated and interconnected network of mechanisms. Its ability to simultaneously activate the intrinsic mitochondrial pathway, induce significant ROS-mediated oxidative stress, and inhibit critical pro-survival signaling cascades like PI3K/Akt and Erk makes it a potent and multifaceted anticancer agent. The quantitative data consistently demonstrate its efficacy in a dose- and time-dependent manner. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound Induces Multiple Cell Death in Human Triple-Negative Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Isobavachalcone using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective method for the quantitative analysis of Isobavachalcone using High-Performance Liquid Chromatography coupled with an Electrochemical Detector (HPLC-ECD). This compound, a prenylated chalcone found in plants such as Psoralea corylifolia, has garnered significant interest for its diverse pharmacological activities. This document provides a comprehensive experimental protocol, performance data, and visualization of the analytical workflow. Additionally, it outlines key signaling pathways modulated by this compound, offering valuable information for researchers in drug discovery and development.
Introduction
This compound (IBC) is a natural compound with a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Accurate and sensitive quantification of IBC in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) offers superior sensitivity and selectivity for the analysis of electroactive compounds like this compound compared to conventional UV detection.[4][5] This method is based on the principle that the analyte undergoes an oxidation or reduction reaction at the surface of an electrode at a specific potential, generating a measurable current that is proportional to the analyte's concentration.
Experimental Protocols
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This protocol is adapted from a validated method for the simultaneous determination of bavachin and this compound.[4][5]
a. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Electrochemical detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a stainless steel auxiliary electrode.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.03 mol/L acetate buffer solution (pH 5.17) / Acetonitrile (2:3, v/v).[4][5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
c. Electrochemical Detection Conditions:
-
Working Electrode: Glassy Carbon Electrode.
-
Output Range: Appropriate for expected concentration levels.
d. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation: The extraction method will depend on the matrix (e.g., plant material, plasma, cell lysates). A general approach for plant material involves extraction with a suitable organic solvent (e.g., methanol or ethanol), followed by filtration and dilution with the mobile phase.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC-ECD method for the analysis of this compound.[4][5]
| Parameter | Value |
| Linear Range | 1.01 × 10⁻⁸ to 1.61 × 10⁻⁴ mol/L |
| Regression Coefficient (R²) | >0.995 |
| Limit of Detection (LOD) (S/N = 3) | 1.17 × 10⁻¹⁰ mol/L |
| Mean Recovery | ~98% |
| Relative Standard Deviation (RSD) | < 3.1% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by HPLC-ECD.
This compound Signaling Pathway Inhibition
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: this compound inhibits multiple signaling pathways.
Discussion
The HPLC-ECD method provides a robust and highly sensitive tool for the quantification of this compound. The low limit of detection makes it particularly suitable for applications where sample volume is limited or the analyte concentration is low, such as in biological matrices.[4][5] The electrochemical detection is specific for compounds that can be oxidized or reduced, thereby reducing interference from co-eluting, electrochemically inactive compounds.
Understanding the mechanism of action of this compound is critical for its development as a therapeutic agent. Research has shown that this compound exerts its biological effects through the modulation of various signaling pathways. For instance, it has been reported to suppress the TRIF-dependent signaling pathway of Toll-like receptors, which is involved in the innate immune response.[6] Furthermore, this compound has been shown to inhibit the AKT/GSK-3β/β-catenin pathway, which is often dysregulated in cancer, leading to reduced cell proliferation.[7] Additionally, its ability to block the NF-κB pathway contributes to its anti-inflammatory properties.[2] The inhibition of the Akt and Erk signaling pathways has also been implicated in its anticancer activities.[1]
Conclusion
This application note provides a detailed protocol for the analysis of this compound by HPLC-ECD, highlighting its sensitivity and reliability. The provided data and visualizations serve as a valuable resource for researchers. The elucidation of the signaling pathways affected by this compound underscores its potential as a multi-target therapeutic agent for a variety of diseases. This analytical method can be effectively employed to further investigate the pharmacology and therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound ameliorates diabetic nephropathy in rats by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of bavachin and this compound in Fructus Psoraleae by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isobavachalcone Extraction from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isobavachalcone is a prenylated chalcone primarily isolated from the seeds of Psoralea corylifolia (also known as Cullen corylifolium), a plant with a long history in traditional medicine.[1][2] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] These biological activities are attributed to its ability to modulate various cellular signaling pathways, making it a promising candidate for drug discovery and development. This document provides detailed protocols for the extraction of this compound from plant material, a summary of quantitative data from various extraction methods, and an overview of its known molecular mechanisms of action.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for obtaining a high yield of this compound. The efficiency of extraction depends on several factors, including the solvent system, temperature, extraction time, and the technology employed. Below is a summary of different methods and their reported yields for this compound from Psoralea corylifolia.
| Extraction Method | Plant Material | Key Parameters | This compound Yield (mg/g of dry material) | Reference |
| Solvent Extraction (Reflux) | Psoralea corylifolia seeds | 70% Ethanol, Reflux for 2 hours | 0.74 - 11.71 | [3] |
| Alkaline Extraction & Acid Precipitation | Psoraleae corylifolia | 4% Alkali, 1:10 solid-liquid ratio, 2h extraction, pH 6 precipitation, 20 min ultrasound | High (Specific yield not reported) | [4] |
| Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE) | Psoralea Fructus | Ionic liquid [HMIM]PF6 (0.6 M), 300 W ultrasound power | 18.90 (total yield of seven compounds) | [5] |
| Microwave-Assisted Extraction (MAE) | Psoralea corylifolia | Methanol, 3 minutes extraction time | Higher than conventional methods (Specific yield not reported) | [6][7] |
Note: The yield of this compound can vary depending on the quality of the plant material, particle size, and precise experimental conditions. The data presented should be considered as a guideline for selecting an appropriate extraction strategy.
Experimental Protocols
Protocol 1: Alkaline Extraction with Acid Precipitation
This method is an efficient process for enriching this compound from Psoralea corylifolia.[4]
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
4% (w/v) Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) to adjust pH
-
Ultrasonic bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Alkaline Extraction:
-
Weigh 10 g of powdered Psoralea corylifolia seeds.
-
Add 100 mL of 4% NaOH solution (solid-liquid ratio of 1:10).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Acid Precipitation:
-
Slowly add HCl to the filtrate while stirring to adjust the pH to 6.
-
Place the mixture in an ultrasonic bath for 20 minutes to facilitate precipitation.
-
Allow the precipitate to settle for 30 minutes.
-
-
Isolation and Drying:
-
Collect the precipitate by filtration.
-
Wash the precipitate with distilled water to remove any remaining salts.
-
Dry the collected precipitate in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Protocol 2: Solvent Extraction using Reflux
A conventional and widely used method for the extraction of flavonoids.[3]
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
70% Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Extraction:
-
Place 50 g of powdered Psoralea corylifolia seeds into a 500 mL round-bottom flask.
-
Add 300 mL of 70% ethanol.
-
Set up the reflux apparatus and heat the mixture to boiling using a heating mantle.
-
Maintain the reflux for 2 hours.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract to remove the plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE)
A modern technique that utilizes ultrasonic waves to enhance extraction efficiency.[5]
Materials:
-
Dried and powdered seeds of Psoralea corylifolia
-
Selected solvent (e.g., 70% Ethanol or an ionic liquid-based solvent system)
-
Ultrasonic probe or bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Extraction:
-
Mix 10 g of powdered Psoralea corylifolia seeds with 100 mL of the chosen solvent in a beaker or flask.
-
Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture for a specified duration (e.g., 30-60 minutes) at a controlled temperature and power (e.g., 300 W).
-
-
Isolation:
-
Filter the mixture to separate the liquid extract.
-
Concentrate the extract using a rotary evaporator to yield the crude this compound-containing extract.
-
Visualization of Workflow and Signaling Pathways
Experimental Workflow for this compound Extraction and Analysis
The following diagram outlines a general workflow for the extraction, purification, and analysis of this compound from plant material.
Caption: General workflow for this compound extraction.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with multiple intracellular signaling pathways, primarily implicated in cancer cell proliferation and survival.
Caption: this compound's impact on key signaling pathways.
References
- 1. sciforum.net [sciforum.net]
- 2. Comparison of microwave and ultrasound-assisted extraction techniques for leaching of phenolic compounds from nettle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the extraction process of this compound from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. [Rapid analysis of psoralen and isopsoralen in Psoralea corylifolia by microwave-assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Akt/GSK-3β/β-catenin Pathway Using Isobavachalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC), a natural chalcone isolated from Psoralea corylifolia, has garnered significant interest in cancer research for its anti-proliferative and pro-apoptotic activities.[1][2][3] Mechanistic studies have revealed that IBC exerts its effects, at least in part, by modulating the Akt/GSK-3β/β-catenin signaling pathway.[1][2][4] This pathway is a critical regulator of cell survival, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers. IBC has been shown to inhibit Akt phosphorylation, which in turn affects the downstream signaling cascade involving GSK-3β and β-catenin, leading to the suppression of cancer cell growth.[2][5]
These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to investigate the Akt/GSK-3β/β-catenin pathway. Detailed protocols for key experiments are provided, along with structured data presentations and visual diagrams to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines, providing a reference for expected outcomes and aiding in the design of future experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 24 | 75.48 | [1] |
| SW480 | Colorectal Cancer | 24 | 44.07 | [1] |
| SW480 | Colorectal Cancer | Not Specified | ~50 | [5] |
| HT29 | Colorectal Cancer | 48 | >40 (non-toxic) | [5] |
| MGC803 | Gastric Cancer | 48 | ~20-40 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 21.45 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 15.15 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 8.53 | [7] |
| MDCK | Kidney (Canine) | Not Specified | 26.6 ± 3.4 | [5] |
Table 2: Effect of this compound on Protein Expression in the Akt/GSK-3β/β-catenin Pathway
| Cell Line | Treatment | Target Protein | Change in Expression/Phosphorylation | Reference |
| Colorectal Cancer Cells | Dose-dependent IBC | p-Akt (Ser473) | Decreased | [1] |
| Colorectal Cancer Cells | Dose-dependent IBC | Akt | No significant change | [1] |
| Colorectal Cancer Cells | Dose-dependent IBC | p-GSK-3β (Ser9) | Decreased | [1] |
| Colorectal Cancer Cells | Dose-dependent IBC | GSK-3β | No significant change | [1] |
| Colorectal Cancer Cells | Dose-dependent IBC | β-catenin | Decreased | [1] |
| MGC803 Gastric Cancer Cells | 20 µM IBC | p-Akt | Inhibited | [6][8] |
| MDA-MB-231 Breast Cancer Cells | Dose-dependent IBC | p-Akt (Ser473) | Downregulated | [7] |
| MDA-MB-231 Breast Cancer Cells | Dose-dependent IBC | Akt | Downregulated | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-mediated inhibition of the Akt/GSK-3β/β-catenin pathway and a typical experimental workflow for its investigation.
Caption: this compound inhibits Akt phosphorylation, leading to active GSK-3β, which promotes β-catenin degradation.
Caption: Experimental workflow for studying the effects of this compound on the Akt/GSK-3β/β-catenin pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8 kit
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt/GSK-3β/β-catenin Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the pathway following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473), anti-Akt, anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin).
Protocol 3: Apoptosis Assay by DAPI Staining and Annexin V/PI Double Staining
This protocol is used to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
Fluorescence microscope
Procedure for DAPI Staining:
-
Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound for 24 hours.[1]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash again with PBS and stain with DAPI solution for 5 minutes in the dark.
-
Visualization: Wash with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.[1]
Procedure for Annexin V/PI Double Staining:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.[1]
-
Interpretation: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).
-
References
- 1. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes: Isobavachalcone as a Pharmacological Tool for Investigating NF-κB Signaling
Introduction
Isobavachalcone (IBC) is a naturally occurring prenylated chalcone found in plants such as Psoralea corylifolia.[1][2] It has garnered significant attention from researchers for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] A primary mechanism underlying these activities is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6][7] NF-κB is a crucial transcription factor family that orchestrates inflammatory and immune responses by controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] Dysregulation of NF-κB signaling is implicated in numerous chronic inflammatory diseases and cancers.[8] This makes this compound a valuable chemical probe for studying the intricacies of NF-κB activation and for exploring potential therapeutic interventions targeting this pathway.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
This compound exerts its inhibitory effect on the canonical NF-κB pathway, which is typically activated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[6][9] The primary mechanism involves preventing the nuclear translocation of the active p65/p50 NF-κB dimer.[6][10]
Studies have demonstrated that this compound achieves this by:
-
Inhibiting IκBα Degradation: In the cytoplasm, NF-κB is held in an inactive state by its inhibitor, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation. This frees NF-κB to move into the nucleus. This compound treatment has been shown to prevent the degradation of IκBα.[9]
-
Reducing p65 Phosphorylation: The phosphorylation of the p65 subunit is critical for its transcriptional activity. This compound has been observed to decrease the stimulus-induced phosphorylation of p65.[9]
-
Suppressing Upstream Signaling: Evidence suggests IBC can also act on upstream components, inhibiting both MyD88- and TRIF-dependent signaling pathways of Toll-like receptors (TLRs), which are key initiators of the NF-κB cascade.[11]
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the key steps inhibited by this compound.
References
- 1. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of this compound, a natural flavonoid, in murine experimental colitis by inhibiting NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. This compound suppresses the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay Using Isobavachalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a prenylated chalcone isolated from the medicinal plant Psoralea corylifolia. It has garnered significant interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic activities across a variety of cancer cell lines.[1] IBC has been shown to induce cell death and inhibit proliferation in cancer cells, including but not limited to colorectal, gastric, breast, and pancreatic cancer.[1][2][3][4] The mechanism of action for this compound's cytotoxic effects involves the modulation of key cellular signaling pathways, such as the Akt/Erk and AKT/GSK-3β/β-catenin pathways, leading to apoptosis and cell cycle arrest.[4] This document provides a detailed protocol for assessing cell viability upon treatment with this compound using the MTT assay, along with a summary of its effects on various cancer cell lines and an overview of the implicated signaling pathways.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HT-29 | Colorectal Adenocarcinoma | >40 | 48 | [1] |
| SW480 | Colorectal Cancer | ~50 | Not Specified | [1] |
| HCT116 | Colorectal Cancer | >75 | Not Specified | [1] |
| MGC803 | Gastric Cancer | Not Specified | 48 | [4] |
| MCF-7 | Breast Cancer | 38.46, 31.31, 28.26 | 24, 48, 72 | [2] |
| Panc 02 | Pancreatic Cancer | Not Specified | 24, 48, 72 | [3] |
| MDCK | Madin-Darby Canine Kidney | 26.6 ± 3.4 | 48 | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (IBC)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing cell viability using MTT assay.
Signaling Pathways Affected by this compound
This compound has been reported to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways.
1. Akt/Erk Signaling Pathway
This compound can inhibit the phosphorylation of Akt and Erk, which are crucial kinases in cell survival and proliferation pathways. This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating caspases and inducing apoptosis.[4][5]
Caption: Inhibition of Akt/Erk pathway by this compound.
2. AKT/GSK-3β/β-catenin Signaling Pathway
This compound has been shown to inhibit the AKT/GSK-3β signaling pathway. Inhibition of AKT leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin. The downregulation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway, results in decreased expression of target genes involved in cell proliferation and survival.
Caption: this compound's effect on AKT/GSK-3β/β-catenin.
3. Reactive Oxygen Species (ROS)-Mediated Apoptosis
This compound can induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress, which in turn triggers the intrinsic pathway of apoptosis through mitochondrial dysfunction. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.
Caption: ROS-mediated apoptosis induced by this compound.
References
- 1. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isobavachalcone in Colorectal Cancer Cell Line Studies
Introduction
Isobavachalcone (IBC), a prenylated chalcone isolated from the plant Psoralea corylifolia, has demonstrated significant anti-cancer properties in various malignancies. In the context of colorectal cancer (CRC), one of the leading causes of cancer-related mortality worldwide, IBC has emerged as a promising therapeutic agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the effects of this compound on colorectal cancer cell lines. The focus is on its role in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects in colorectal cancer cells primarily through the induction of apoptosis and inhibition of critical cell survival pathways. Studies have shown that IBC can suppress the proliferation of CRC cells in a dose- and time-dependent manner.[1] The principal mechanism involves the inhibition of the AKT/GSK-3β/β-catenin signaling pathway, a cascade frequently dysregulated in colorectal cancer.[1] By downregulating this pathway, IBC triggers a series of downstream events that culminate in programmed cell death.
Key molecular events associated with IBC treatment in CRC cells include:
-
Induction of Apoptosis: IBC treatment leads to characteristic morphological changes of apoptosis, including nuclear condensation.[1] This is further confirmed by an increase in the population of Annexin V-positive cells.[1]
-
Modulation of Apoptosis-Regulating Proteins: IBC upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[1] It also promotes the translocation of Bax from the cytosol to the mitochondria.[1]
-
Inhibition of Apoptosis (IAP) Proteins: The expression of IAP family proteins, specifically XIAP and survivin, is markedly reduced following IBC treatment.[1]
-
Activation of Caspases: IBC treatment leads to the upregulation of cleaved caspase-3 and cleaved PARP, key executioners of apoptosis.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) | Reference |
| HCT116 | 24 | 75.48 | [1] |
| SW480 | 24 | 44.07 | [1] |
| SW480 | Not Specified | ~50 | [2] |
| HCT116 | Not Specified | >75 | [2] |
Table 2: this compound-Induced Apoptosis in Colorectal Cancer Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Annexin V Positive Cells (Mean ± SD) | Reference |
| HCT116 | 0 (Control) | ~5% | [1] |
| 50 | ~15% | [1] | |
| 100 | ~25% | [1] | |
| SW480 | 0 (Control) | ~5% | [1] |
| 50 | ~20%** | [1] | |
| 100 | ~35% | [1] | |
| p<0.05, **p<0.01, ***p<0.001 vs control group. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
HCT116 or SW480 cells
-
This compound (IBC)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HCT116 or SW480 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.
Materials:
-
HCT116 or SW480 cells
-
This compound (IBC)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HCT116 or SW480 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within 1 hour.[3]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the AKT/GSK-3β/β-catenin and apoptosis pathways.
Materials:
-
HCT116 or SW480 cells
-
This compound (IBC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-XIAP, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Caption: this compound signaling pathway in colorectal cancer cells.
Caption: Experimental workflow for studying this compound's effects.
Caption: Logical relationship of this compound's anti-cancer effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Investigating Mitochondrial Dysfunction with Isobavachalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a natural chalcone compound derived from plants such as Psoralea corylifolia.[1] It has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Emerging research indicates that a primary mechanism through which this compound exerts its cellular effects is by modulating mitochondrial function. These application notes provide a comprehensive overview of the signaling pathways affected by IBC and detailed protocols for investigating its impact on mitochondrial dysfunction.
Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[4][5] this compound has been shown to induce mitochondrial apoptosis, disrupt mitochondrial respiration, and trigger the production of reactive oxygen species (ROS) in various cell types.[6][7] Conversely, it also activates key cytoprotective pathways, such as the Nrf2 antioxidant response, which helps mitigate oxidative stress.[8][9] This dual activity makes IBC a compelling compound for studying the intricate balance between mitochondrial damage and cellular defense mechanisms.
Key Signaling Pathways Modulated by this compound
This compound's interaction with mitochondria is multifaceted, involving several critical signaling cascades. Understanding these pathways is essential for designing and interpreting experiments.
Induction of ROS and Mitochondrial Apoptosis
A primary effect of this compound is the disruption of mitochondrial electron transport chain function, leading to increased production of Reactive Oxygen Species (ROS).[1][6] This surge in oxidative stress can overwhelm cellular antioxidant defenses and trigger the intrinsic apoptosis pathway. Key events in this process include the depolarization of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[10] IBC has also been observed to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic members like Bcl-2 and increasing pro-apoptotic ones like Bax.[10]
Caption: this compound induces apoptosis via mitochondrial disruption.
Activation of the Nrf2 Antioxidant Response
In response to the oxidative stress it induces, this compound also activates a key cellular defense mechanism: the Nrf2/HO-1 pathway.[1][8] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes.[9][11] Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon stimulation by ROS, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as Heme Oxygenase-1 (HO-1), SOD, and GSH.[8] This activation can confer a protective effect against oxidative damage.[11]
Caption: IBC activates the Nrf2-mediated antioxidant response.
Modulation of Mitochondrial Biogenesis and Quality Control
This compound has been reported to activate 5'-adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][7] AMPK activation can promote mitochondrial biogenesis by phosphorylating and activating PGC-1α, a master regulator of mitochondrial gene expression.[12][13] Furthermore, AMPK-induced autophagy is a critical process for clearing damaged cellular components, including mitochondria (a process known as mitophagy).[3] While direct links between IBC and the core mitophagy regulators PINK1 and Parkin are still under investigation, its ability to induce autophagy suggests a potential role in mitochondrial quality control.[14][15] IBC has also been identified as an inhibitor of SIRT2, a member of the sirtuin family of deacetylases, some of which (SIRT3, SIRT4, SIRT5) are located in the mitochondria and are crucial for metabolic regulation.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. This compound disrupts mitochondrial respiration and induces cytotoxicity through ROS accumulation and Akt suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates liver fibrosis via activation of the Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits acute myeloid leukemia: Potential role for ROS‐dependent mitochondrial apoptosis and differentiation | Semantic Scholar [semanticscholar.org]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. Effects of Isorhamnetin on Adipocyte Mitochondrial Biogenesis and AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitophagy and Parkinson's disease: the PINK1-parkin link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Research Portal [scholarship.miami.edu]
Application Notes: Induction of Reactive Oxygen Species (ROS) Generation In Vitro using Isobavachalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC) is a naturally occurring chalcone compound primarily isolated from the plant Psoralea corylifolia.[1] It has garnered significant attention in pharmacological research due to its wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] A key mechanism underlying its anti-cancer effects is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) within cancer cells.[2][6]
Malignant cells often exhibit higher baseline levels of oxidative stress compared to normal cells, making them more susceptible to agents that further increase ROS levels.[6] this compound capitalizes on this vulnerability. It has been shown to induce ROS production in a time- and concentration-dependent manner in various cancer cell lines, including prostate (PC-3), liver (HepG2), breast (MCF-7), and pancreatic (Panc 02) cancer cells.[6][7][8][9] This elevation in intracellular ROS disrupts the cellular redox balance, leading to downstream events such as endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[2][6][7]
One of the primary molecular targets of IBC is Thioredoxin Reductase 1 (TrxR1), a key enzyme in the cellular antioxidant defense system.[1][6] By inhibiting TrxR1, IBC compromises the cell's ability to scavenge free radicals, leading to a significant accumulation of ROS.[6] This targeted disruption of redox homeostasis makes this compound a valuable tool for studying oxidative stress-mediated cell death pathways and a promising candidate for anti-cancer drug development.[1]
Data Presentation: this compound-Induced ROS Generation
The following table summarizes the experimental conditions and outcomes of this compound-induced ROS generation in various cancer cell lines as reported in the literature.
| Cell Line | This compound (IBC) Concentration | Incubation Time | Method of ROS Detection | Key Outcome | Reference(s) |
| PC-3 (Prostate Cancer) | 45 µM | Time-dependent (e.g., 6 hours) | DCFH-DA with Flow Cytometry | Significant time- and concentration-dependent increase in intracellular ROS.[6] | [6] |
| HepG2 (Liver Cancer) | Various concentrations | 24 hours | Flow Cytometry | IBC initiated the accumulation of ROS in cells and impaired mitochondrial function.[7][10] | [7][10] |
| MCF-7 (Breast Cancer) | 10, 20, 40 µmol/L | Not specified | ROS Assay Kit | Increased ROS accumulation, decreased mitochondrial membrane potential, and lower ATP levels.[8] | [8] |
| Panc 02 (Pancreatic Cancer) | Various concentrations | 24 hours | Flow Cytometry | IBC treatment triggered cell apoptosis and ROS generation.[9] | [9] |
| H1975 (Non-small cell lung cancer) | 20, 40, 80 µM | Not specified | Not specified | Caused excessive ROS accumulation.[11] | [11] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the molecular pathway of IBC-induced ROS generation and the general experimental workflow for its detection.
References
- 1. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound disrupts mitochondrial respiration and induces cytotoxicity through ROS accumulation and Akt suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel this compound derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone's Impact on Cellular Pathways: A Western Blot Analysis Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isobavachalcone (IBC), a prenylated chalcone isolated from the plant Psoralea corylifolia, has garnered significant interest in the scientific community for its diverse pharmacological activities, particularly its anti-cancer and anti-inflammatory properties. Western blot analysis is a cornerstone technique for elucidating the molecular mechanisms underlying these effects, allowing for the sensitive and specific detection of key proteins within cellular signaling cascades. This document provides a detailed guide to performing and interpreting Western blot analyses of cells treated with this compound, focusing on the PI3K/Akt, MAPK/ERK, NF-κB, apoptosis, and necroptosis signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been demonstrated to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation. Western blot analysis has been instrumental in identifying the modulation of key protein expression and phosphorylation states within these cascades.
-
PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival.[1][2][3][4][5] This inhibition is often observed through a decrease in the phosphorylation of Akt (p-Akt).
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation, is another target of this compound. Studies have indicated that IBC can inhibit this pathway.[4][5]
-
NF-κB Signaling Pathway: this compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[5][6][7][8] This is often demonstrated by a decrease in the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα.
-
Apoptosis Pathway: A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis.[1][2][4][9] Western blot analysis reveals changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., increased Bax, decreased Bcl-2) and the cleavage of caspases (e.g., caspase-3, -9) and PARP.
-
Necroptosis Pathway: In certain cancer cell lines, this compound and its derivatives can induce a form of programmed necrosis called necroptosis.[10][11] This is characterized by the increased expression and phosphorylation of key mediators like RIP3 and MLKL.
-
Wnt/β-catenin Signaling Pathway: Downregulation of the Wnt/β-catenin pathway, which is often hyperactivated in cancers, has also been observed following this compound treatment.[1][2][3]
Quantitative Data Summary
The following tables summarize the typical changes in protein expression or phosphorylation observed by Western blot in cells treated with this compound, as reported in various studies. The magnitude of these changes can be quantified by densitometry analysis of the Western blot bands.
Table 1: Effect of this compound on PI3K/Akt and MAPK/ERK Signaling Pathways
| Target Protein | Observed Change with IBC Treatment |
| p-Akt | Decreased |
| Total Akt | No significant change or decreased |
| p-ERK | Decreased |
| Total ERK | No significant change |
Table 2: Effect of this compound on NF-κB Signaling Pathway
| Target Protein | Observed Change with IBC Treatment |
| p-p65 | Decreased |
| Total p65 | No significant change |
| IκBα | Increased (less degradation) |
Table 3: Effect of this compound on Apoptosis and Necroptosis Pathways
| Target Protein | Observed Change with IBC Treatment |
| Bax | Increased |
| Bcl-2 | Decreased |
| Cleaved Caspase-3 | Increased |
| Cleaved Caspase-9 | Increased |
| Cleaved PARP | Increased |
| p-RIP3 | Increased |
| p-MLKL | Increased |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing Western blot analysis on this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or flasks and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture dishes on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each dish.[10] Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[10] Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[12][13] This is crucial for ensuring equal loading of protein in each lane of the gel.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol). Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg per lane) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[7] Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. Ensure proper orientation of the gel and membrane in the transfer apparatus.
Immunoblotting and Detection
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1][2] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration. Incubation is typically performed overnight at 4°C with gentle shaking.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.[1]
-
Washing: Repeat the washing step (step 4.3) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for a few minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed with a different primary antibody, starting from the blocking step. This is particularly useful for probing for loading controls like β-actin or GAPDH to ensure equal protein loading across all lanes.
Visualizations
Signaling Pathways
Caption: this compound's multifaceted impact on key cellular signaling pathways.
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of this compound-treated cells.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. origene.com [origene.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. biorbyt.com [biorbyt.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. Procedure for Western blot [protocols.io]
- 9. bio-rad.com [bio-rad.com]
- 10. nsjbio.com [nsjbio.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. SOP for BCA protein assay and western immunoblotting [protocols.io]
Flow Cytometry Analysis of Apoptosis Induced by Isobavachalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobavachalcone (IBC), a prenylated chalcone isolated from Psoralea corylifolia, has emerged as a promising natural compound with potent anti-cancer properties.[1] A growing body of evidence indicates that IBC can inhibit cell proliferation and induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[1][2] This makes it a compound of significant interest for cancer research and drug development.
Flow cytometry, particularly in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method for studying apoptosis.[3][4] This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic mechanisms of therapeutic agents like this compound.[3]
These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, often in a concentration- and time-dependent manner.[5][6] Key molecular events associated with IBC-induced apoptosis include:
-
Mitochondrial Pathway Activation : IBC can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[5][7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[8]
-
Caspase Cascade Activation : The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[7][8] Cleaved caspase-3 is a key mediator of apoptosis, responsible for the cleavage of cellular substrates and the morphological changes associated with apoptotic cell death.[7]
-
Inhibition of Survival Pathways : this compound has been shown to inhibit pro-survival signaling pathways, such as the Akt/GSK-3β/β-catenin and Erk pathways.[5][6][9] Downregulation of these pathways contributes to the promotion of apoptosis in cancer cells.[5]
-
Generation of Reactive Oxygen Species (ROS) : In some cell types, IBC can induce the accumulation of ROS, which can lead to oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.[7][10][11]
Quantitative Analysis of this compound-Induced Apoptosis
Flow cytometry with Annexin V/PI staining allows for the quantification of different cell populations following treatment with this compound. The data presented in the tables below, compiled from various studies, demonstrates the dose-dependent effect of IBC on apoptosis in different cancer cell lines.
Table 1: Apoptosis in MDA-MB-231 Human Triple-Negative Breast Cancer Cells [7]
| This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (Annexin V positive) |
| 10.0 | 48 hours | 10.4% |
| 20.0 | 48 hours | 39.4% |
| 40.0 | 48 hours | 56.8% |
Table 2: Apoptosis in H1975 Human Non-Small Cell Lung Cancer Cells (Compound 16, an this compound derivative) [8]
| Compound 16 Concentration (µM) | Treatment Duration | Percentage of Dead Cells (Annexin V/PI positive) |
| 10 | 24 hours | 14.7% |
| 20 | 24 hours | 22.7% |
| 40 | 24 hours | 34.3% |
| 80 | 24 hours | 54.9% |
Table 3: Apoptosis in MCF-7 Human Breast Cancer Cells [12]
| This compound Concentration (µmol/L) | Treatment Duration | IC50 Value (µmol/L) |
| Variable | 24 hours | 38.46 |
| Variable | 48 hours | 31.31 |
| Variable | 72 hours | 28.26 |
Note: The IC50 values represent the concentration of IBC required to inhibit the proliferation of 50% of the cells.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general steps for treating cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, H1975, MGC803, PC-3)
-
Complete cell culture medium
-
This compound (IBC) stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should be chosen based on previous studies or a dose-response pilot experiment (e.g., 10, 20, 40 µM).[7][8]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of IBC to complete cell culture medium.
-
Treatment Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of IBC or the vehicle control.
-
Incubation Period: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[7][8]
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the steps for staining this compound-treated cells with Annexin V and PI, followed by analysis using a flow cytometer.
Materials:
-
This compound-treated and vehicle-treated control cells
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain detached apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the saved culture medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Counting: Count the cells to ensure you have 1-5 x 10^5 cells per sample.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes.[13] Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the tube.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visual Representations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel this compound derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Isobavachalcone as a Potent Inhibitor of the ABCB1 Multidrug Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1). ABCB1 functions as an ATP-dependent efflux pump, actively extruding a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.
Isobavachalcone (IBC), a prenylated chalcone isolated from Psoralea corylifolia, has emerged as a promising agent to counteract ABCB1-mediated MDR.[1][2] This natural compound has been shown to directly interact with the ABCB1 transporter, functioning as a competitive inhibitor and interfering with its drug efflux activity.[1][3] Furthermore, this compound exhibits the ability to intercalate into the lipid bilayer of cellular membranes, which may also contribute to its modulatory effects on ABCB1 function.[1][2] These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for key experiments to evaluate its potential as an ABCB1 inhibitor.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on cell viability and its potential to inhibit ABCB1.
Table 1: Cytotoxicity of this compound
| Cell Line | Description | IC50 of this compound (µM) | Reference |
| MDCK | Madin-Darby canine kidney cells | 26.6 ± 3.4 | [1] |
| MDCK-MDR1 | MDCK cells overexpressing human ABCB1 | Less vulnerable than parental MDCK cells | [1] |
| HT29 | Human colorectal adenocarcinoma | Non-toxic up to 40 µM | [1] |
| HT29/Dx | Doxorubicin-resistant HT29 cells | Non-toxic up to 40 µM | [1] |
Note: In MDCK-MDR1 cells, this compound at concentrations between 10 and 20 µM was observed to stimulate cell growth.[1]
Table 2: Efficacy of this compound in Reversing ABCB1-Mediated Drug Resistance
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Outcome | Reference |
| HT29/Dx | Doxorubicin | 15 | Did not significantly reverse doxorubicin resistance | [1] |
Note: While not effective at reversing resistance at 15 µM in this specific model, this compound was shown to increase the intracellular accumulation of doxorubicin in resistant cells, suggesting a potential for sensitization at different concentrations or in other models.[3]
Mandatory Visualizations
Here are diagrams illustrating the mechanism of action of this compound and the workflows for the experimental protocols.
Caption: Mechanism of ABCB1 Inhibition by this compound.
Caption: Workflow for the SRB Cytotoxicity Assay.
Caption: Workflow for the Rhodamine 123 Accumulation Assay.
Caption: Workflow for the ABCB1 ATPase Activity Assay.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent stock solution (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.[1]
-
Remove the TCA solution and wash the plates three to five times with 1% acetic acid to remove excess TCA.[1]
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Remove the SRB solution and wash the plates three to five times with 1% acetic acid to remove unbound dye.[1]
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Rhodamine 123 Accumulation Assay (Flow Cytometry)
This assay measures the functional activity of the ABCB1 transporter by quantifying the intracellular accumulation of the fluorescent substrate, Rhodamine 123. Inhibition of ABCB1 by this compound will result in increased intracellular fluorescence.
Materials:
-
Sensitive (parental) and ABCB1-overexpressing (resistant) cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Rhodamine 123 stock solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension at a density of approximately 1 x 10^6 cells/mL in serum-free medium.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add varying concentrations of this compound (or a known inhibitor like verapamil as a positive control) to the respective tubes. Include a vehicle control.
-
Incubate the cells at 37°C for 30 minutes.
-
Add Rhodamine 123 to a final concentration of 5 µM to each tube.
-
Incubate the cells for an additional 60-90 minutes at 37°C, protected from light.
-
Stop the accumulation by adding ice-cold PBS and centrifuging the cells at 400 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at ~488 nm, emission at ~525 nm).
-
Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of this compound indicates inhibition of ABCB1-mediated efflux.
ABCB1 ATPase Activity Assay
This assay determines if this compound interacts with the ABCB1 transporter by measuring the rate of ATP hydrolysis. Substrates of ABCB1 typically stimulate ATPase activity, while inhibitors may either stimulate or inhibit this activity.
Materials:
-
Membrane vesicles prepared from cells overexpressing human ABCB1
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM dithiothreitol, 10 mM MgCl2)
-
ATP solution
-
Sodium orthovanadate (Na3VO4), a known inhibitor of P-type ATPases
-
Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric reagents)
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ABCB1 membrane vesicles to the assay buffer containing the different concentrations of this compound.
-
To distinguish ABCB1-specific ATPase activity from other ATPases, prepare a parallel set of reactions containing sodium orthovanadate.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the colorimetric reagent for phosphate detection and incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
-
Plot the ATPase activity as a function of the this compound concentration to determine its effect (stimulation or inhibition).
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heterologous Biosynthesis of Isobavachalcone in Tobacco
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the heterologous biosynthesis of isobavachalcone (IBC), a prenylated chalcone with significant pharmacological properties, in Nicotiana tabacum (tobacco). The protocols outlined below are based on established methodologies for genetic engineering of tobacco to produce this valuable secondary metabolite.
This compound is a naturally occurring prenylated flavonoid found in plants like Psoralea corylifolia.[1][2] It exhibits a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tumor, and antiviral effects.[1][3] The heterologous production of IBC in a well-established plant chassis like tobacco offers a promising alternative for its sustainable and scalable production.
The biosynthesis of this compound in tobacco involves the introduction of key enzymes to first produce its precursor, isoliquiritigenin, which is then prenylated to yield the final product.[4][5]
Biosynthetic Pathway and Key Enzymes
The heterologous production of this compound in tobacco, a plant that does not naturally produce this compound, requires the introduction of a specific set of enzymes. The pathway begins with the endogenous phenylpropanoid pathway of tobacco, which provides the initial precursor molecules. The key steps involve the synthesis of isoliquiritigenin, which is then subjected to prenylation to form this compound.[4][5][6]
The essential enzymes for this pathway are:
-
Chalcone Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone.
-
Chalcone Reductase (CHR): Works in conjunction with CHS to produce isoliquiritigenin.[4][5]
-
Prenyltransferase (PT): Transfers a prenyl group to the isoliquiritigenin backbone to form this compound.[4][5]
// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_acid [label="Cinnamic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_acid [label="p-Coumaric acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="4-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="3x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoliquiritigenin [label="Isoliquiritigenin", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phenylalanine -> Cinnamic_acid [label="PAL", color="#4285F4", fontcolor="#4285F4"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H", color="#4285F4", fontcolor="#4285F4"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL", color="#4285F4", fontcolor="#4285F4"]; {p_Coumaroyl_CoA, Malonyl_CoA} -> Isoliquiritigenin [label="GmCHS8 + GmCHR5", color="#EA4335", fontcolor="#EA4335"]; Isoliquiritigenin -> this compound [label="SfFPT", color="#EA4335", fontcolor="#EA4335"];
// Invisible nodes for alignment {rank=same; p_Coumaroyl_CoA; Malonyl_CoA} }
Caption: Biosynthetic pathway for this compound production in tobacco.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the heterologous expression studies in tobacco.
Table 1: Production of Isoliquiritigenin in Tobacco via Transient Expression
| Expressed Genes | Product | Average Yield (μg/g Dry Weight) |
| GmCHS8 + GmCHR5 | Isoliquiritigenin | 21.0[4][7][8] |
Table 2: Screening of Prenyltransferases for this compound Production
| Prenyltransferase | Substrate | Product | Yield of this compound (μg/g Dry Weight) |
| GuILDT | Isoliquiritigenin | Not Detected | N/A[4][7][8] |
| HlPT1 | Isoliquiritigenin | This compound | Detected, lower than SfFPT[4][7][8] |
| SfILDT | Isoliquiritigenin | Not Detected | N/A[4][7][8] |
| SfFPT | Isoliquiritigenin | This compound | Higher than HlPT1[4][7][8] |
Table 3: De Novo Biosynthesis of this compound in Transgenic Tobacco (T0)
| Expressed Genes | Product | Highest Yield (μg/g Dry Weight) |
| GmCHS8 + GmCHR5 + SfFPT | This compound | 0.56[4][7][8] |
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in the heterologous biosynthesis of this compound in tobacco.
// Nodes Gene_Cloning [label="Gene Cloning (GmCHS8, GmCHR5, SfFPT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Vector_Construction [label="Multigene Vector Construction", fillcolor="#F1F3F4", fontcolor="#202124"]; Agro_Transformation [label="Agrobacterium Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; Tobacco_Transformation [label="Tobacco Transformation (Leaf Disc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transient_Expression [label="Transient Expression (Agroinfiltration)", fillcolor="#FBBC05", fontcolor="#202124"]; Stable_Transformation [label="Stable Transgenic Lines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite_Extraction [label="Metabolite Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="UPLC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Gene_Cloning -> Vector_Construction [color="#5F6368"]; Vector_Construction -> Agro_Transformation [color="#5F6368"]; Agro_Transformation -> Tobacco_Transformation [color="#5F6368"]; Tobacco_Transformation -> Transient_Expression [color="#5F6368"]; Tobacco_Transformation -> Stable_Transformation [color="#5F6368"]; Transient_Expression -> Metabolite_Extraction [color="#5F6368"]; Stable_Transformation -> Metabolite_Extraction [color="#5F6368"]; Metabolite_Extraction -> Analysis [color="#5F6368"]; }
Caption: Overall experimental workflow for this compound production.
-
Gene Acquisition: The coding sequences for GmCHS8 and GmCHR5 from Glycine max, and SfFPT from Sophora flavescens should be synthesized or cloned from cDNA.
-
Vector Assembly: A multigene expression vector is required for the stable transformation of tobacco. The genes (GmCHS8, GmCHR5, and SfFPT) should be cloned into a suitable plant expression vector under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
-
Agrobacterium Transformation: The final expression vector is transformed into Agrobacterium tumefaciens (e.g., strain LBA4404) by electroporation.[9]
This protocol is for both transient expression and the generation of stable transgenic lines.
-
Plant Material: Use healthy, young, fully expanded leaves from sterile Nicotiana tabacum plants.
-
Agrobacterium Culture: Inoculate a single colony of the transformed Agrobacterium into YEB medium with appropriate antibiotics and grow overnight at 28°C with shaking.[10]
-
Infection:
-
For Transient Expression (Agroinfiltration): Centrifuge the overnight culture, and resuspend the pellet in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to an OD₆₀₀ of 0.8-1.0. Infiltrate the abaxial side of tobacco leaves using a needleless syringe.
-
For Stable Transformation (Leaf Disc Method): Cut leaf discs (approx. 1 cm²) and immerse them in the resuspended Agrobacterium culture for 5-10 minutes.[9]
-
-
Co-cultivation: Place the leaf discs on co-cultivation medium (e.g., MS medium with 1 mg/L BA, 0.1 mg/L NAA) and incubate in the dark for 2-3 days at 25°C.[9]
-
Selection and Regeneration (for Stable Lines):
-
Transfer the leaf discs to a selection medium (co-cultivation medium supplemented with a selection agent like kanamycin (100 mg/L) and an antibiotic to eliminate Agrobacterium, such as cefotaxime (250 mg/L)).[9]
-
Subculture every 2-3 weeks until shoots regenerate.
-
Excise and transfer shoots to a rooting medium (MS medium with kanamycin and cefotaxime).
-
-
Acclimatization: Transfer rooted plantlets to soil and grow in a greenhouse.
-
Sample Preparation: Harvest tobacco leaves (from transiently expressing or stable transgenic plants) and freeze-dry them. Grind the dried leaves into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered leaf tissue.
-
Add 1 mL of 80% methanol (or a methanol-water-chloroform mixture) and vortex thoroughly.[11]
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation: Use a high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Separation:
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes can be tested, but negative is often suitable for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of this compound and isoliquiritigenin. The specific precursor-product ion transitions should be optimized using authentic standards.
-
-
Quantification: Generate a standard curve using a pure standard of this compound to quantify its concentration in the plant extracts.
Concluding Remarks
The heterologous biosynthesis of this compound in tobacco has been successfully demonstrated.[4] The yield of the final product can be influenced by several factors, including the choice of prenyltransferase and the efficiency of the introduced biosynthetic pathway.[4][7] Further optimization, such as promoter selection, codon optimization, and metabolic engineering of precursor pathways, could potentially lead to higher yields of this pharmacologically important compound. This approach provides a valuable platform for the production of other valuable prenylated flavonoids.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Heterologous biosynthesis of this compound in tobacco based on in planta screening of prenyltransferases [frontiersin.org]
- 5. Heterologous biosynthesis of this compound in tobacco based on in planta screening of prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterologous biosynthesis of this compound in tobacco based on in planta screening of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leaf Disk Transformation Using Agrobacterium tumefaciens-Expression of Heterologous Genes in Tobacco | Springer Nature Experiments [experiments.springernature.com]
- 10. plantscience.psu.edu [plantscience.psu.edu]
- 11. [Determination of 12 flavonoids in tobacco leaves using ultra-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isobavachalcone's Low Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the low oral bioavailability of isobavachalcone (IBC) in animal studies. The following information is designed to offer practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show very low plasma concentrations. Is this expected?
A1: Yes, this is a well-documented characteristic of this compound. Pharmacokinetic studies have consistently shown that IBC exhibits low oral bioavailability.[1] For instance, a study in rats demonstrated specific pharmacokinetic parameters that indicate limited absorption after oral administration.[2] Researchers should anticipate the need for formulation strategies to enhance its systemic exposure.
Q2: What are the primary reasons for this compound's low oral bioavailability?
A2: The primary reason for this compound's low oral bioavailability is its poor aqueous solubility. Like many other flavonoids, its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q3: What are the most common strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin complex can increase its solubility and subsequent absorption.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, improving the solubilization and absorption of lipophilic drugs.[3][4][5][6][7][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing bioavailability.[9][10][11][12]
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Cmax and AUC values for this compound in Rat Pharmacokinetic Studies
Baseline Pharmacokinetic Data of Unmodified this compound in Rats
Before attempting formulation strategies, it is crucial to have baseline data for the unmodified compound.
Table 1: Pharmacokinetic Parameters of Unmodified this compound in Rats Following Oral Administration [2]
| Parameter | Value |
| Dose | 80 mg/kg |
| Cmax (ng/mL) | 484.5 ± 102.3 |
| Tmax (h) | 0.5 ± 0.2 |
| AUC (0-t) (ng·h/mL) | 1265.7 ± 254.8 |
Experimental Protocol for Pharmacokinetic Study of Unmodified this compound [2]
-
Animal Model: Sprague-Dawley rats.
-
Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Oral gavage at a dose of 80 mg/kg.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Analysis: this compound concentrations in plasma are determined using a validated LC-MS/MS method.[2]
Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Solution A: Enhancing Bioavailability with Solid Dispersions
Table 2: Comparative Pharmacokinetic Parameters of Tectorigenin and its Solid Dispersion in Rats [13]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Tectorigenin Crystal | 13.1 ± 3.2 | 0.8 ± 0.3 | 112.5 ± 28.7 | 100 |
| Tectorigenin Solid Dispersion | 171.9 ± 42.5 | 0.3 ± 0.1 | 539.8 ± 135.2 | 480 |
Experimental Protocol for Tectorigenin Solid Dispersion [13]
-
Materials: Tectorigenin, polyvinylpyrrolidone (PVP), PEG4000.
-
Preparation Method (Solvent Evaporation):
-
Dissolve tectorigenin, PVP, and PEG4000 in a suitable solvent (e.g., methanol) in a specific ratio (e.g., 7:54:9 w/w/w).
-
Evaporate the solvent using a rotary evaporator.
-
Dry the resulting solid dispersion in a vacuum oven.
-
Pulverize and sieve the dried solid dispersion.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of the drug.
-
X-ray Diffraction (XRD): To assess the crystalline nature of the drug in the dispersion.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the solid dispersion.
-
In Vitro Dissolution: To compare the dissolution rate of the solid dispersion with the pure drug.
-
-
In Vivo Study:
-
Animal Model: Wistar rats.
-
Administration: Administer the tectorigenin solid dispersion and pure tectorigenin orally.
-
Analysis: Follow the pharmacokinetic study workflow as described previously.
-
Troubleshooting for Solid Dispersion Formulation
-
Issue: Low drug loading.
-
Solution: Experiment with different polymers and drug-to-polymer ratios. Some polymers have a higher capacity for drug solubilization.
-
-
Issue: Recrystallization of the drug during storage.
-
Solution: Ensure complete removal of the solvent during preparation. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. The choice of polymer is also critical for stability.
-
-
Issue: Poor in vitro-in vivo correlation.
-
Solution: The dissolution medium for in vitro testing should be carefully selected to mimic the gastrointestinal conditions. Biorelevant media (e.g., FaSSIF, FeSSIF) may provide better correlation.
-
Workflow for Solid Dispersion Preparation and Evaluation
Caption: General workflow for solid dispersion formulation and evaluation.
Solution B: Enhancing Bioavailability with Cyclodextrin Inclusion Complexes
Complexation with cyclodextrins is a widely used method to enhance the solubility of hydrophobic compounds. Studies on isoflavones from chickpeas have demonstrated the effectiveness of this approach.[14]
Table 3: Pharmacokinetic Parameters of Chickpea Isoflavones and their β-Cyclodextrin Inclusion Complexes in Rats [14]
| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Formononetin | Chickpea Sprout Extract | 15.8 ± 2.1 | 0.5 | 45.2 ± 6.3 | 100 |
| Formononetin | Inclusion Complex | 23.5 ± 3.5 | 1.0 | 77.6 ± 9.8 | 171.6 |
| Biochanin A | Chickpea Sprout Extract | 8.7 ± 1.5 | 0.5 | 21.3 ± 4.2 | 100 |
| Biochanin A | Inclusion Complex | 19.6 ± 2.8 | 1.0 | 57.7 ± 7.9 | 270.7 |
Experimental Protocol for Cyclodextrin Inclusion Complex
-
Materials: this compound, β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation Method (Kneading):
-
Mix this compound and cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
-
Add a small amount of a solvent (e.g., ethanol/water mixture) to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the product in an oven or vacuum oven.
-
Sieve the dried complex.
-
-
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry of the complex and the binding constant.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect interactions between the drug and cyclodextrin.
-
DSC and XRD: To confirm the formation of the inclusion complex and the amorphization of the drug.
-
-
In Vivo Study:
-
Follow the general pharmacokinetic study protocol, administering the inclusion complex and the pure drug for comparison.
-
Troubleshooting for Cyclodextrin Inclusion Complex Formulation
-
Issue: Inefficient complexation.
-
Solution: Optimize the molar ratio of drug to cyclodextrin. Try different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) as they have different cavity sizes and solubilities. Experiment with different preparation methods like co-precipitation or freeze-drying.
-
-
Issue: Aggregation of the complex in aqueous media.
-
Solution: Ensure the appropriate type and concentration of cyclodextrin are used. The formulation may require a specific pH for optimal solubility.
-
Signaling Pathway for Bioavailability Enhancement by Cyclodextrin
Caption: Mechanism of bioavailability enhancement by cyclodextrin complexation.
References
- 1. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Nanosuspensions: Recent Patents and Pharmaceutical Aspects as Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation, characterization and in vitro/vivo evaluation of tectorigenin solid dispersion with improved dissolution and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes | MDPI [mdpi.com]
Technical Support Center: Isobavachalcone (IBC) in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of isobavachalcone (IBC) in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to address common stability and handling issues.
Frequently Asked questions (FAQs)
Q1: this compound (IBC) powder arrived at room temperature. Is it still viable?
A1: Yes, this compound powder is stable and can be shipped at room temperature. Quality inspection has shown that storage of the powder at normal room temperature for a month does not affect its biological activity. For long-term storage, please refer to the datasheet provided by the supplier.
Q2: How should I prepare a stock solution of this compound (IBC)?
A2: this compound (IBC) has high solubility in dimethyl sulfoxide (DMSO) and ethanol. It is common practice to prepare a high-concentration stock solution (e.g., 100 mM) in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: I observed a precipitate in my cell culture medium after adding this compound (IBC). What should I do?
A3: Precipitation of this compound (IBC) in aqueous cell culture media is a common issue due to its poor water solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The working concentration of IBC in your experiment might be too high. Try using a lower concentration.
-
Check the final DMSO concentration: Ensure the final DMSO concentration in the media is sufficient to maintain IBC's solubility but not high enough to be toxic to your cells.
-
Pre-warm the media: Before adding the IBC stock solution, ensure your cell culture medium is at 37°C.
-
Mix thoroughly: After adding the IBC stock solution to the medium, mix it gently but thoroughly.
-
Serum interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and cause precipitation. Consider reducing the serum percentage if your cell line allows, or perform a stability test in the presence and absence of serum.
Q4: How stable is this compound (IBC) in cell culture medium at 37°C?
Q5: Can this compound (IBC) bind to proteins in the fetal bovine serum (FBS)?
A5: It is possible that this compound (IBC), like other chalcones, can interact with proteins present in fetal bovine serum (FBS), such as albumin. This interaction could potentially affect its bioavailability and stability in cell culture. If you suspect this is impacting your experiments, you may consider using serum-free media or reducing the serum concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding IBC stock solution to media. | Poor aqueous solubility of IBC. Concentration of IBC is too high. Inadequate mixing. | Prepare a fresh dilution of IBC stock solution in pre-warmed media. Ensure thorough but gentle mixing. Consider lowering the final working concentration of IBC. |
| Media becomes cloudy over time after IBC addition. | Gradual precipitation of IBC. Degradation of IBC. Interaction with media components. | Prepare fresh IBC-containing media for longer experiments. Perform a time-course stability assessment of IBC in your media. Test for potential interactions by incubating IBC in media with and without serum. |
| Inconsistent experimental results with IBC. | Degradation of IBC stock solution. Instability of IBC in working solution. Pipetting errors. | Aliquot and store the IBC stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify pipette calibration. |
| Higher than expected cytotoxicity. | Final DMSO concentration is too high. IBC concentration is too high for the specific cell line. | Calculate and confirm that the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Perform a dose-response curve to determine the optimal, non-toxic working concentration of IBC for your cell line. |
| No observable effect of IBC. | IBC has degraded. IBC precipitated out of solution. Incorrect concentration used. | Use a freshly prepared working solution of IBC. Visually inspect the media for any signs of precipitation before and during the experiment. Double-check all calculations for the preparation of the stock and working solutions. |
Experimental Protocols
Protocol: Assessing the Stability of this compound (IBC) in Cell Culture Media
This protocol outlines a method to determine the stability of IBC in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (IBC) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM/F12) with and without Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare a 10 mM stock solution of IBC in DMSO. Accurately weigh IBC powder and dissolve it in the appropriate volume of DMSO.
-
Prepare working solutions. Dilute the IBC stock solution in your cell culture medium (both with and without your standard FBS concentration) to your final experimental concentration (e.g., 20 µM). Prepare enough volume for all time points.
-
Time Point 0: Immediately after preparing the working solutions, take an aliquot (e.g., 100 µL) from each condition (with and without FBS). This will serve as your baseline (T=0).
-
Incubation: Place the remaining working solutions in a sterile, sealed container in a 37°C, 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove aliquots (e.g., 100 µL) from each condition.
-
Sample Preparation for HPLC:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Develop a suitable gradient elution method to separate IBC from potential degradation products and media components.
-
Monitor the absorbance at the maximum wavelength for IBC (or use mass spectrometry for more specific detection).
-
-
Data Analysis:
-
Determine the peak area of IBC at each time point.
-
Calculate the percentage of IBC remaining at each time point relative to the T=0 sample.
-
Plot the percentage of IBC remaining versus time to determine its stability profile and estimate its half-life under each condition.
-
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: this compound inhibits the AKT, NF-κB, and ERK signaling pathways.
Experimental Workflow for Assessing IBC Stability
The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.
Caption: Workflow for determining the stability of this compound in cell culture media.
Quantitative Data Summary
While specific quantitative data on the stability of this compound in cell culture media is limited in the public domain, the following table summarizes its known solubility. Researchers are encouraged to determine the stability of IBC under their specific experimental conditions.
| Solvent | Solubility | Molar Concentration |
| DMSO | 64 mg/mL | 197.3 mM |
| Ethanol | 64 mg/mL | 197.3 mM |
Data obtained from publicly available supplier datasheets.
References
Technical Support Center: Isobavachalcone Synthesis and Purification
Welcome to the technical support center for Isobavachalcone (IBC) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis and purification of this valuable prenylated chalcone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The most frequently employed method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.[3] For this compound, this typically involves reacting 2,4-dihydroxy-3-(3-methylbut-2-enyl)acetophenone with 4-hydroxybenzaldehyde.
Q2: My Claisen-Schmidt condensation reaction for this compound is resulting in a very low yield. What are the potential causes?
A2: Low yields in Claisen-Schmidt condensations can stem from several factors. Common issues include incomplete reaction, degradation of starting materials or product, and the formation of side products. It is crucial to ensure the purity of your starting materials and the use of an appropriate base and solvent system.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q3: I've obtained a dark, oily crude product instead of a solid. How should I proceed with purification?
A3: Obtaining an oily crude product is a common issue in chalcone synthesis.[4] This is often a mixture of the desired product, unreacted starting materials, and various side products. The recommended approach is to purify the crude oil using column chromatography.[5] A solvent system of hexane and ethyl acetate is typically effective for separating chalcones.[6]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key cellular signaling pathways. Notably, it is a known inhibitor of the AKT/GSK-3β/β-catenin pathway, which is often dysregulated in various cancers.[7] By inhibiting this pathway, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.[8][9] It is also reported to inhibit AKT and ERK signaling pathways.[10]
Troubleshooting Guides
Synthesis: Claisen-Schmidt Condensation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (base). | Use fresh, anhydrous base (e.g., NaOH, KOH). |
| Poor quality starting materials. | Check the purity of acetophenone and benzaldehyde derivatives by NMR or melting point. Purify if necessary. | |
| Incorrect reaction temperature. | While many reactions proceed at room temperature, some may require gentle heating (e.g., 40-50°C) to initiate.[4][11] | |
| Multiple Spots on TLC (Side Products) | Self-condensation of the acetophenone. | Add the acetophenone slowly to the mixture of benzaldehyde and base. |
| Cannizzaro reaction of the benzaldehyde. | Ensure the reaction temperature does not get too high. Use a stoichiometric amount of base. | |
| Degradation of the product. | Chalcones can be sensitive to strong basic conditions over long periods. Monitor the reaction by TLC and work it up as soon as the starting material is consumed. | |
| Reaction Stalls (Incomplete Conversion) | Insufficient catalyst. | Add a small, additional amount of the base. |
| Low solubility of reactants. | Try a different solvent system (e.g., ethanol, methanol, or a mixture) to ensure all reactants are dissolved.[4] |
Purification
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | Optimize the eluent using TLC. Aim for an Rf value of 0.25-0.35 for the desired product. A gradient elution (e.g., starting with low polarity and gradually increasing) can be effective. |
| Column overloading. | Use an appropriate amount of crude product for the column size (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight). | |
| Co-elution of impurities. | If an impurity has a similar polarity, re-chromatograph the mixed fractions with a less polar solvent system or attempt recrystallization. | |
| Product Fails to Crystallize | Presence of residual solvent or impurities. | Ensure the product is fully dry using a high vacuum. If impurities are present, re-purification by column chromatography may be necessary. |
| Incorrect crystallization solvent. | Test solubility in a range of solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for chalcone crystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.[12] | |
| Product is an oil at room temperature. | Some chalcones have low melting points. Try dissolving the oil in a minimal amount of a suitable solvent and storing it at a low temperature (4°C or -20°C) for an extended period to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure and may require optimization.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde and 1.0 equivalent of 2,4-dihydroxy-3-(3-methylbut-2-enyl)acetophenone in ethanol (approx. 10-15 mL per gram of acetophenone).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40°C)[4]. Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid (HCl) until it is acidic (pH ~2-3). A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum. The crude solid can then be purified by column chromatography or recrystallization.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for chalcones is a mixture of hexane and ethyl acetate.[6] Adjust the ratio until the desired product has an Rf value of approximately 0.3.
-
Column Packing: Prepare a silica gel column (60-120 mesh) using the "wet method" by making a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pouring it into the column.[5]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Pathways
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
Caption: this compound's inhibition of the AKT/GSK-3β/β-catenin signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 20784-50-3 [chemicalbook.com]
- 12. rsc.org [rsc.org]
Minimizing Isobavachalcone cytotoxicity in normal cells
Welcome to the technical support center for researchers working with Isobavachalcone (IBC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and minimize potential cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (IBC) is a prenylated chalcone, a type of flavonoid, naturally found in plants like Psoralea corylifolia.[1][2][3] In research, it is primarily investigated for its wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3][4] Its anticancer effects are a major focus, as it has been shown to inhibit the proliferation of various cancer cell lines.[1][2][5]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: A significant advantage of IBC observed in multiple studies is its selective cytotoxicity. It has been shown to be highly effective against a variety of cancer cell lines while exhibiting low or no significant toxicity to normal cells at similar concentrations.[1][2][6] Studies have reported minimal effects on normal human cells such as hepatocytes, human umbilical vascular endothelial cells (HUVECs), and cerebellar granule cells.[1][2][6]
Q3: What are the known mechanisms of IBC-induced cell death in cancer cells?
A3: IBC induces cancer cell death through multiple pathways. The primary mechanisms include:
-
Apoptosis: IBC can trigger programmed cell death by inhibiting key survival signaling pathways like Akt and Erk, and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2][7]
-
Necroptosis: In some cancer cells, like triple-negative breast cancer, IBC can induce a form of programmed necrosis.[7]
-
Autophagy: IBC has also been observed to induce autophagy in cancer cells.[7][8]
-
Mitochondrial Dysfunction: It can disrupt mitochondrial function, leading to a decrease in cellular ATP and an increase in reactive oxygen species (ROS), which contributes to cell death.[7][9]
Q4: Are there any known strategies to further minimize the potential for off-target effects on normal cells?
A4: While IBC naturally displays high selectivity, minimizing any potential for off-target effects is crucial for therapeutic development. A promising strategy, though not yet widely studied for IBC itself, is the use of advanced drug delivery systems. Technologies like micelles, nanoparticles, or liposomes could be employed to specifically target cancer cells, thereby increasing the compound's concentration at the tumor site and minimizing systemic exposure to normal tissues.[10]
Troubleshooting Guide
Problem 1: I am observing unexpected cytotoxicity in my normal (control) cell line.
-
Possible Cause 1: Compound Purity and Solvent Effects.
-
Solution: Ensure the purity of your IBC stock. Impurities from synthesis or extraction could be cytotoxic. Additionally, verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. It is recommended to run a solvent-only control.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: While many normal cell lines are resistant to IBC, some may have unique sensitivities. It is advisable to perform a dose-response curve on your specific normal cell line to determine its IC50 value. Compare this to the IC50 of your cancer cell line to establish a therapeutic window.
-
-
Possible Cause 3: High Concentration.
-
Solution: Review the literature for typical concentration ranges used for your cancer cell type. While effective concentrations against cancer cells are often in the 20-100 µM range, extremely high concentrations may overcome the selective toxicity.[1] Start with lower concentrations and titrate up to find the optimal dose that kills cancer cells while sparing normal cells.
-
Problem 2: My experimental results for IBC's cytotoxicity are inconsistent.
-
Possible Cause 1: Cell Culture Conditions.
-
Solution: Inconsistencies in cell density, passage number, or growth phase can affect a cell's response to treatment. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Assay Variability.
-
Solution: Ensure your cytotoxicity assay (e.g., MTT, CCK-8) is optimized. Pay close attention to incubation times with the reagent and ensure formazan crystals (in the case of MTT) are fully dissolved before reading. Refer to the detailed protocols below for guidance.
-
-
Possible Cause 3: Compound Stability.
-
Solution: Prepare fresh dilutions of IBC from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution protected from light at -20°C or -80°C.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines. Note the general lack of specific IC50 values for normal cells, as studies typically report "low toxicity" or "no effect" at the tested concentrations.
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Cancer Cells | ||||
| HCT116 | Colorectal Carcinoma | 75.48 | 24 | [1] |
| SW480 | Colorectal Carcinoma | 44.07 | 24 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~40 | 24 | [7] |
| MCF-7 | Breast Cancer | 38.46 | 24 | [8] |
| MCF-7 | Breast Cancer | 31.31 | 48 | [8] |
| MCF-7 | Breast Cancer | 28.26 | 72 | [8] |
| MGC803 | Gastric Cancer | ~40 | 48 | [2] |
| MDCK | Madin-Darby Canine Kidney | 26.6 | 48 | [11] |
| Normal Cells | ||||
| Various | Hepatocytes, HUVECs, Cerebellar Granule Cells | Little to no effect at concentrations cytotoxic to cancer cells | N/A | [1][6] |
| L-02, HUVECs | Normal Liver, Endothelial Cells | Non-toxic at concentrations cytotoxic to cancer cells | N/A | [2] |
Key Experimental Protocols
1. Cell Viability Assessment (CCK-8 Assay)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of IBC (e.g., 0-100 µM) and a solvent control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
2. Apoptosis Detection (Annexin V-FITC/PI Double Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.
-
Protocol:
-
Treat cells with IBC for the desired duration.
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[12]
-
3. Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
After treatment with IBC, lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[1][12]
-
Visualized Pathways and Workflows
Caption: IBC inhibits the pro-survival Akt pathway and promotes pro-apoptotic Bax, leading to apoptosis.
References
- 1. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy between this compound and doxorubicin suppressed the progression of anaplastic thyroid cancer through ferroptosis activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound disrupts mitochondrial respiration and induces cytotoxicity through ROS accumulation and Akt suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in Pharmacological Activities and Drug Delivery Systems of Licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone drug interaction and potential hepatotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobavachalcone (IBC). The information addresses potential issues related to drug interactions and hepatotoxicity observed during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected inhibitory effects of this compound on the metabolism of our lead compound. What could be the cause?
A1: this compound has been shown to be a broad-spectrum inhibitor of several key drug-metabolizing enzymes. This inhibition is a likely cause of the altered metabolism of your compound. This compound can directly compete for the active site of these enzymes, leading to reduced clearance of co-administered drugs that are substrates for the same enzymes. Refer to the quantitative data in Table 1 for specific enzymes that are significantly inhibited by this compound.
Q2: Our in vitro studies with hepatocytes are showing signs of cytotoxicity after treatment with this compound. What are the known mechanisms of this compound-induced hepatotoxicity?
A2: this compound has been reported to induce hepatotoxicity through multiple mechanisms. The primary mechanisms include the induction of ferroptosis, dysregulation of calcium signaling, and induction of oxidative stress.[1][2] Specifically, this compound can inhibit the System Xc--GSH-GPX4 signaling pathway, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.[1] It can also disrupt mitochondrial function, leading to an increase in reactive oxygen species (ROS) and apoptosis.[3]
Q3: We are planning to conduct in vivo studies with this compound. What should we consider in terms of drug-drug interactions?
A3: Given the inhibitory profile of this compound on various CYP and UGT enzymes, there is a significant potential for drug-drug interactions in vivo.[4] Co-administration with drugs that are substrates for enzymes like CYP2C9, CYP2C19, UGT1A1, and UGT1A9 should be approached with caution.[4] It is recommended to conduct a pilot study to assess the impact of this compound on the pharmacokinetics of the co-administered drug.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound drug interaction studies.
-
Possible Cause 1: Variability in microsomal protein concentration.
-
Troubleshooting Step: Ensure consistent microsomal protein concentrations across all assays. Validate the protein concentration of your microsomal preparations before initiating the experiment.
-
-
Possible Cause 2: Inappropriate substrate concentration.
-
Troubleshooting Step: Use a substrate concentration that is at or below the Michaelis-Menten constant (Km) for the specific enzyme being studied. This ensures that the assay is sensitive to competitive inhibition.
-
-
Possible Cause 3: Solvent effects.
-
Troubleshooting Step: this compound is typically dissolved in an organic solvent like DMSO. Ensure the final concentration of the solvent in the incubation is low (typically ≤ 0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Issue 2: High background signal in hepatotoxicity assays.
-
Possible Cause 1: Contamination of cell cultures.
-
Troubleshooting Step: Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are strictly followed during cell culture maintenance.
-
-
Possible Cause 2: Non-specific binding of detection reagents.
-
Troubleshooting Step: Include appropriate controls, such as vehicle-treated cells and unstained cells, to determine the level of background fluorescence or absorbance. Optimize washing steps to remove unbound reagents.
-
-
Possible Cause 3: Autofluorescence of this compound.
-
Troubleshooting Step: Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, subtract the background fluorescence from this compound-treated wells.
-
Data Presentation
Table 1: Inhibitory Effects of this compound on Human Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes
| Enzyme | IC50 (µM) |
| CYP2B6 | 1.08 - 9.78 |
| CYP2C9 | 1.08 - 9.78 |
| CYP2C19 | 1.08 - 9.78 |
| CYP2D6 | 1.08 - 9.78 |
| CYP2E1 | 1.08 - 9.78 |
| UGT1A1 | 1.08 - 9.78 |
| UGT1A9 | 1.08 - 9.78 |
| UGT2B7 | 1.08 - 9.78 |
Data extracted from a study by Qin et al. (2021).[4]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Mediated CYP Inhibition
This protocol outlines a general procedure for evaluating the inhibitory potential of this compound on major human cytochrome P450 enzymes using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLMs)
-
Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
This compound stock solution (in DMSO)
-
Control inhibitors for each CYP isoform
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the incubation buffer. The final DMSO concentration should be below 0.5%.
-
In a microcentrifuge tube, pre-incubate HLMs, the specific CYP probe substrate, and either this compound, a control inhibitor, or vehicle (buffer with DMSO) for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Assessment of this compound-Induced Hepatotoxicity in HepG2 Cells
This protocol provides a framework for evaluating the cytotoxic effects of this compound on the human hepatoma cell line, HepG2.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound stock solution (in DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Assay for measuring markers of apoptosis (e.g., Caspase-3/7 activity)
-
Assay for measuring reactive oxygen species (ROS) (e.g., DCFDA)
-
Plate reader (absorbance, fluorescence, or luminescence)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).
-
Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of the incubation period, perform the desired assays:
-
Cell Viability: Add the cell viability reagent and incubate according to the manufacturer's instructions. Measure the signal using a plate reader.
-
Apoptosis: Lyse the cells and measure caspase activity using a luminescent or fluorescent substrate.
-
ROS Production: Load the cells with a ROS-sensitive probe and measure the fluorescence intensity.
-
-
Normalize the data to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) for cell viability and analyze the dose-dependent effects on apoptosis and ROS production.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing CYP inhibition by this compound.
Caption: Signaling pathways of this compound-induced hepatotoxicity.
References
- 1. This compound induces hepatotoxicity in zebrafish embryos and HepG2 cells via the System Xc--GSH-GPX4 signaling pathway in ferroptosis response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhanced hepatotoxicity of this compound in depigmented zebrafish due to calcium signaling dysregulation and lipid metabolism disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disrupts mitochondrial respiration and induces cytotoxicity through ROS accumulation and Akt suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Determinants for Metabolic Fates and Inhibitory Effects of this compound Involving in Human Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Efflux Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Isobavachalcone (IBC) Delivery for In Vivo Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobavachalcone (IBC) in in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBC) and what is its primary mechanism of anticancer action?
A1: this compound is a naturally occurring prenylated chalcone isolated from plants such as Psoralea corylifolia.[1][2][3][4] Its primary anticancer mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer. Notably, IBC has been shown to abrogate the Akt signaling pathway by potentially binding to the ATP-binding pocket of Akt, which inhibits its phosphorylation and downstream signaling.[5] This leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[5][6][7][8] Additionally, IBC has been reported to inhibit the Erk signaling pathway.[1][9]
Q2: What are the major challenges associated with the in vivo delivery of this compound?
A2: The primary challenges in delivering IBC in vivo are its low aqueous solubility and poor bioavailability.[10][11] These characteristics can lead to difficulties in formulation, reduced absorption, and insufficient concentrations reaching the tumor site to exert a therapeutic effect. Overcoming these limitations is crucial for the successful preclinical and clinical development of IBC. Nanoformulations, such as liposomes and nanoparticles, are being explored to enhance solubility, stability, and bioavailability.[10][12]
Q3: What are the reported effective dosages of this compound in preclinical in vivo models?
A3: Effective dosages of IBC in in vivo models vary depending on the cancer type, animal model, and administration route. For instance, in a triple-negative breast cancer xenograft model, intraperitoneal (IP) injections of 20, 40, and 80 mg/kg of IBC for 18 days significantly suppressed tumor growth.[6] In an orthotopic pancreatic cancer model, IP administration of 20 mg/kg/day for 10 days resulted in a significant decrease in tumor weight.[13] It is essential to perform dose-response studies to determine the optimal therapeutic dose for your specific experimental setup.
Q4: What solvents or vehicles can be used for in vivo administration of this compound?
A4: Due to its poor water solubility, IBC requires a suitable vehicle for in vivo administration.[14] Common vehicles reported in the literature for oral gavage include a suspension in a solution containing DMSO, Tween 80, and PEG200 in distilled water.[15] For intraperitoneal injections, IBC has been administered in a vehicle solution as well. It is critical to ensure the vehicle itself does not have any confounding biological effects in the experiment. A common practice is to administer the vehicle alone to a control group of animals.
Q5: What are the known signaling pathways affected by this compound in cancer cells?
A5: this compound has been shown to modulate several critical signaling pathways in cancer cells. The most prominently reported is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5] IBC can also inhibit the extracellular signal-regulated kinase (Erk) pathway.[1][9] Furthermore, it has been implicated in the induction of reactive oxygen species (ROS), which can trigger apoptosis.[7][13][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable anti-tumor effect in vivo. | Poor Bioavailability: IBC may not be reaching the tumor at a sufficient concentration. | - Consider using a nanoformulation (e.g., liposomes, polymeric nanoparticles) to improve solubility and bioavailability.[10][12] - Optimize the administration route. Intravenous or intraperitoneal injections may offer better systemic exposure than oral gavage.[17] |
| Inadequate Dosing: The administered dose may be too low. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific cancer model.[6][13] | |
| Rapid Metabolism/Clearance: IBC may be quickly metabolized and cleared from circulation. | - Conduct a pharmacokinetic study to determine the half-life of IBC in your animal model. This will help in optimizing the dosing frequency.[11][18] | |
| Precipitation of this compound during formulation or administration. | Poor Solubility: IBC is poorly soluble in aqueous solutions. | - Use a co-solvent system such as DMSO, ethanol, or a mixture of PEG and Tween 80.[14][15] Ensure the final concentration of the organic solvent is non-toxic to the animals. - Prepare a homogeneous suspension immediately before administration.[14] |
| Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). | Vehicle Toxicity: The vehicle used to dissolve IBC may be causing toxicity. | - Run a control group of animals treated with the vehicle alone to assess its toxicity. - Reduce the concentration of organic solvents in the vehicle. |
| Compound Toxicity: The dose of IBC may be too high. | - Reduce the dosage of IBC and/or the frequency of administration. - Monitor animals closely for signs of toxicity and establish a humane endpoint. | |
| Inconsistent results between experiments. | Variability in Formulation: Inconsistent preparation of the IBC formulation can lead to variable dosing. | - Standardize the protocol for preparing the IBC formulation, including sonication time and temperature if applicable, to ensure a consistent particle size and distribution. |
| Animal-to-Animal Variation: Biological variability among animals. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and weight-matched at the start of the experiment. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| OVCAR-8 | Ovarian Cancer | 7.92 | 72 |
| PC3 | Prostate Cancer | 15.06 | 72 |
| A549 | Lung Cancer | 32.2 | 72 |
| MCF-7 | Breast Cancer | 28.29 | 72 |
| HCT116 | Colorectal Cancer | ~50 | 24, 48, 72 |
| SW480 | Colorectal Cancer | ~50 | 24, 48, 72 |
Data compiled from multiple sources.[1][6][19][20]
Table 2: Summary of In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | Nude Mice | 20, 40, 80 mg/kg, IP, for 18 days | Dose-dependent tumor growth suppression (35.0%, 45.5%, and 72.6% inhibition, respectively).[6] |
| Orthotopic Pancreatic Cancer (Panc 02) | C57BL/6 Mice | 20 mg/kg/day, IP, for 10 days | Significant decrease in tumor weight and cell proliferation (Ki67 staining).[13] Increased apoptosis (TUNEL staining).[13] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
-
Preparation of Vehicle: Prepare a vehicle solution consisting of 1% DMSO, 5% Tween 80, and 19% PEG200 in distilled water.[15]
-
Preparation of IBC Suspension: Weigh the required amount of this compound powder. Add the vehicle to the powder to achieve the desired final concentration (e.g., 25 mg/kg or 50 mg/kg).[15]
-
Homogenization: Vortex the mixture thoroughly and sonicate until a uniform suspension is formed. Prepare the suspension fresh before each administration.
-
Animal Handling: Acclimatize the mice to handling and the gavage procedure to minimize stress.
-
Administration: Administer the IBC suspension orally using a proper-sized gavage needle. The volume should not exceed 10 mL/kg body weight.[21]
-
Control Group: Administer the vehicle alone to the control group of mice.
-
Monitoring: Monitor the animals for any adverse effects after administration.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., 6 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.[6]
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Visualizations
References
- 1. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent updates on nano-phyto-formulations based therapeutic intervention for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]
- 16. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 18. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural Chalcones and Derivatives in Colon Cancer: Pre-Clinical Challenges and the Promise of Chalcone-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isobavachalcone Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential resistance mechanisms to Isobavachalcone (IBC) in cancer cells.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's activity and potential for resistance.
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound exerts its anti-cancer effects through multiple mechanisms. Primarily, it is known to be a potent inhibitor of the Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2] By binding to the ATP-binding pocket of Akt, IBC inhibits its phosphorylation and kinase activity, leading to the suppression of downstream targets and induction of apoptosis through the mitochondrial pathway.[1][2] Additionally, IBC has been shown to inhibit the AKT/GSK-3β/β-catenin signaling pathway in colorectal cancer cells.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on resistance to other chalcones and targeted therapies, may include:
-
Upregulation of ABC transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[2]
-
Alterations in the Akt signaling pathway: Mutations in Akt or upregulation of alternative survival pathways could bypass the inhibitory effect of this compound.
-
Increased metabolic detoxification: Cancer cells may enhance the expression of enzymes that metabolize and inactivate this compound.
-
Target protein modification: Alterations in the structure of Akt could prevent this compound from binding effectively.
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, there is evidence that this compound can sensitize cancer cells to other chemotherapeutic agents. For example, it has been shown to attenuate 17β-estradiol (E2)-induced paclitaxel resistance in ER+ breast cancer cells by down-regulating CD44 expression.[5][6] It has also been observed to work synergistically with doxorubicin to suppress the progression of anaplastic thyroid cancer.[7]
Q4: What are typical IC50 values for this compound in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. For reference, some reported IC50 values are presented in the table below.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Cell passage number, cell density at the time of treatment, or variations in drug preparation. | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells and experiments. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Loss of this compound efficacy in a previously sensitive cell line. | Development of resistance. | Confirm the identity and purity of your this compound compound. If resistance is suspected, perform experiments to investigate potential mechanisms (see Experimental Protocols section). Consider developing a resistant cell line for further studies. |
| High background in Western blot analysis for Akt phosphorylation. | Non-specific antibody binding or issues with blocking. | Optimize your antibody concentrations. Ensure adequate blocking by incubating the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour. |
| Difficulty in detecting apoptosis by flow cytometry. | Inappropriate time point for analysis or incorrect staining procedure. | Perform a time-course experiment to determine the optimal time for apoptosis detection after this compound treatment. Ensure correct handling of cells during staining and use appropriate controls (unstained, single-stained) for compensation. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 21.45 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15.15 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.53 | 72 |
| HeLa | Cervical Cancer | 1.2 ± 0.09 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified |
Note: IC50 values can vary based on experimental conditions. This table is for reference only.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound resistance.
Development of an this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.[1][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (high-purity)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Subculture surviving cells: When the surviving cells reach 70-80% confluency, subculture them in a fresh medium containing the same concentration of this compound.
-
Gradual dose escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the resistant phenotype: Periodically, perform cell viability assays to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreserve resistant cells: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Western Blot Analysis of Akt Signaling and ABC Transporters
This protocol details the steps for analyzing the expression and phosphorylation status of key proteins involved in this compound's mechanism of action and potential resistance.[9][10][11][12]
Materials:
-
Parental and this compound-resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt (Ser473), anti-ABCB1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Seed parental and resistant cells and treat them with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between parental and resistant cells.
Flow Cytometry for Drug Efflux and Apoptosis
This section outlines protocols for assessing drug efflux activity and the extent of apoptosis using flow cytometry.[3][13][14][15][16][17]
A. Drug Efflux Assay (using a fluorescent substrate like Rhodamine 123):
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123 (or another fluorescent substrate of ABC transporters)
-
This compound (as a potential inhibitor)
-
Verpamil (as a positive control inhibitor of ABCB1)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell preparation: Harvest parental and resistant cells and resuspend them in a flow cytometry buffer.
-
Inhibitor pre-incubation: Pre-incubate cells with this compound or Verapamil for 30-60 minutes at 37°C.
-
Substrate loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with an ice-cold flow cytometry buffer to remove the extracellular dye.
-
Flow cytometry analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in resistant cells compared to parental cells suggests increased efflux. An increase in fluorescence in the presence of an inhibitor indicates the blockage of efflux pumps.
B. Apoptosis Assay (using Annexin V and Propidium Iodide):
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell treatment: Treat parental and resistant cells with this compound for a predetermined time to induce apoptosis.
-
Cell harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow cytometry analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Akt phosphorylation, leading to apoptosis.
Caption: Upregulation of ABCB1 transporters can reduce intracellular this compound levels.
Caption: Workflow for developing and characterizing this compound-resistant cells.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 3. A flow cytometric assay for simultaneous assessment of drug efflux, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 5. Study finds why some cancer drugs may be ineffective | McGovern Medical School [med.uth.edu]
- 6. Yale-led Research Explains Why Many Cancer Drugs Fail During Clinical Trial Testing < Yale School of Medicine [medicine.yale.edu]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Apoptosis and Dye-Efflux Multidrug-Resistance Assays [bio-protocol.org]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Isobavachalcone Purity Analysis and Quality Control: A Technical Support Center
Welcome to the technical support center for isobavachalcone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on purity analysis, quality control methods, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of an this compound sample?
A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC, often coupled with a Photodiode Array (PDA) or UV detector, is widely used to assess purity, with levels typically exceeding 98%.[1][2][3][4] Mass Spectrometry (MS) is also used for structural confirmation and identification of metabolites.[5][6]
Q2: Which HPLC method is recommended for separating this compound from its isomer, bavachin?
A2: A reverse-phase HPLC method is effective for separating the isomeric compounds this compound and bavachin. A method using a C18 column with a mobile phase consisting of an acetate buffer and acetonitrile has been shown to provide good separation.[7][8] Capillary electrophoresis coupled with mass spectrometry has also been developed for the determination of these isomers.[7][9]
Q3: What are the expected impurities in an this compound sample?
A3: Potential impurities can originate from the natural source (Psoralea corylifolia) or from synthesis and degradation. Common impurities may include other flavonoids and related compounds from the plant source, such as its isomer bavachin.[10][11] Degradation can occur through processes like hydroxylation, reduction, cyclization, and oxidative cleavage.[6]
Q4: How should I prepare my this compound sample for HPLC analysis?
A4: this compound is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[12] For reverse-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent compatible with and of equal or weaker elution strength than the mobile phase to ensure good peak shape.[13][14]
Q5: What are the key parameters to report for this compound purity?
A5: When reporting the purity of this compound, it is essential to include the analytical method used (e.g., HPLC-UV, qNMR), the percentage purity, the conditions of the analysis (e.g., column, mobile phase, flow rate for HPLC), and the characterization data used for structural confirmation (e.g., ¹H NMR, ¹³C NMR, MS).[5][6]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Incompatible Injection Solvent. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.[14] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Secondary Interactions. The phenolic hydroxyl groups in this compound can interact with active sites on the silica backbone of the column, causing peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the hydroxyl groups. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8).[13]
-
Problem: Inconsistent retention times for this compound.
-
Possible Cause 1: Fluctuations in Mobile Phase Composition. Improperly mixed or degassed mobile phase can lead to shifts in retention time.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed before use. If preparing the mobile phase online, check the pump's proportioning valves.
-
-
Possible Cause 2: Temperature Fluctuations. Changes in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[13]
-
-
Possible Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analytical run.
-
Problem: Extraneous peaks in the chromatogram.
-
Possible Cause 1: Contaminated Mobile Phase or System. Impurities in the solvents or carryover from previous injections can introduce ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents. Flush the system, including the injector and sample loop, with a strong solvent (e.g., isopropanol or acetonitrile/water mixture) to remove contaminants.[15]
-
-
Possible Cause 2: Sample Degradation. this compound may degrade if left in solution for extended periods, especially when exposed to light or non-optimal pH conditions.
-
Solution: Analyze samples as soon as possible after preparation. Store stock solutions in a dark, cold environment. Consider using an autosampler with temperature control.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for common this compound analysis methods.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | HPLC-ECD[8] | LC-MS/MS[16] |
| Column | Not Specified | Kinetex C18 (100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | 0.03 mol/L acetate buffer (pH 5.17)/acetonitrile (2:3, v/v) | Acetonitrile/water (60:40, v/v) |
| Flow Rate | Not Specified | 0.2 mL/min |
| Detection | Electrochemical Detector (+0.80 V) | ESI in negative ion mode (MRM) |
| Linear Range | 1.01 × 10⁻⁸ to 1.61 × 10⁻⁴ mol/L | 3.79 - 484.5 ng/mL |
| Detection Limit (LOD) | 1.17 × 10⁻¹⁰ mol/L | Not Specified |
| Recovery | ~98% | 81.2 - 89.8% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for determining the purity of an this compound sample.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol or acetonitrile.
-
Prepare the this compound sample to be tested at a similar concentration.
-
Dilute both solutions with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 370 nm (based on reported chromatograms).
-
Gradient Elution:
-
0-20 min: 30% to 90% Mobile Phase B.
-
20-25 min: 90% Mobile Phase B.
-
25-26 min: 30% Mobile Phase B.
-
26-30 min: 30% Mobile Phase B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Purity (%) = (Areathis compound / Total Peak Area) x 100
-
Visualizations
Caption: Workflow for this compound purity analysis using HPLC.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorlab.com [biorlab.com]
- 3. This compound = 98 HPCE 20784-50-3 [sigmaaldrich.com]
- 4. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural elucidation of in vivo metabolites of this compound in rat by LC-ESI-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of bavachin and this compound in Fructus Psoraleae by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of isomeric bavachin and this compound in the fructus Psoraleae by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. This compound | CAS:20784-50-3 | Manufacturer ChemFaces [chemfaces.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Efficacy of Isobavachalcone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isobavachalcone (IBC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antibacterial efficacy of this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary antibacterial spectrum of this compound (IBC)?
A1: this compound primarily exhibits activity against Gram-positive bacteria, including Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its efficacy against Gram-negative bacteria is limited, with high Minimum Inhibitory Concentrations (MICs) reported.[1][2][3] IBC has also demonstrated activity against Mycobacterium species.[2][4][5]
Q2: What is the known mechanism of antibacterial action for IBC?
A2: The primary antibacterial mechanism of IBC involves the disruption of the bacterial cell membrane.[1][2][6] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[6][7] Studies using fluorescent dyes like propidium iodide (PI) have confirmed this membrane-disrupting activity.[1][2][4]
Q3: Why is my IBC showing low efficacy against Gram-negative bacteria?
A3: The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, acts as a formidable barrier, preventing IBC from reaching its target, the cytoplasmic membrane. This structural difference is the primary reason for the observed lower efficacy.
Q4: Can the antibacterial activity of IBC be improved?
A4: Yes, several strategies can be employed to enhance the antibacterial efficacy of IBC. These include:
-
Synergistic Combinations: Using IBC in combination with conventional antibiotics (e.g., gentamicin) or other natural compounds (e.g., curcumin) can lead to synergistic effects, lowering the required effective concentration of each agent.[8][9][10]
-
Structural Modifications: Chemical modifications of the IBC scaffold have been shown to broaden its antibacterial spectrum and increase potency. For instance, some derivatives have demonstrated improved activity against Gram-negative bacteria.[11][12][13]
-
Nanoparticle-based Delivery Systems: Encapsulating IBC in nanoparticle formulations, such as electrospun nanofibers, can improve its stability, solubility, and delivery to the target site, thereby enhancing its antibacterial effect.[14][15]
Q5: Are there any known solubility issues with IBC?
A5: Like many natural chalcones, IBC has poor water solubility. This can be a challenge in aqueous experimental setups. It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays. When preparing stock solutions, ensure the final concentration of the solvent in the experimental medium is non-toxic to the bacteria.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for IBC against the same bacterial strain.
| Possible Cause | Troubleshooting Step |
| Inaccurate initial concentration of IBC stock solution. | Ensure accurate weighing of IBC and complete dissolution in the appropriate solvent (e.g., DMSO). Prepare fresh stock solutions regularly. |
| Variability in bacterial inoculum density. | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
| Degradation of IBC during the experiment. | Protect IBC stock solutions from light and store them at the recommended temperature (-20°C for long-term storage). Minimize the time the compound is exposed to experimental conditions before analysis. |
| Solvent (e.g., DMSO) concentration affecting bacterial growth. | Include a solvent control in your assay to ensure the final concentration of the solvent does not inhibit bacterial growth. The final DMSO concentration should typically be ≤1%. |
Issue 2: Lack of synergistic effect in a checkerboard assay with IBC and another antimicrobial agent.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration ranges tested. | The concentration ranges for both IBC and the partner drug should span from well below to well above their individual MICs. A preliminary MIC determination for each compound alone is crucial. |
| The combination results in an indifferent or antagonistic interaction. | Not all drug combinations are synergistic. The observed interaction may be genuinely indifferent or antagonistic.[2] Consider testing different partner drugs or exploring other enhancement strategies. |
| Incorrect calculation of the Fractional Inhibitory Concentration Index (FICI). | Double-check the FICI calculation: FICI = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone). |
Issue 3: Difficulty in assessing the effect of IBC on bacterial biofilms.
| Possible Cause | Troubleshooting Step |
| Inadequate biofilm formation by the bacterial strain. | Optimize biofilm formation conditions (e.g., media, incubation time, static vs. shaking culture). Use a known biofilm-forming strain as a positive control. |
| Difficulty in quantifying biofilm biomass or cell viability. | Use multiple methods for quantification. Crystal violet staining is common for biomass, while assays like XTT or counting colony-forming units (CFUs) after sonication can assess cell viability within the biofilm. |
| High concentration of IBC required to inhibit biofilms. | Biofilms are inherently more resistant to antimicrobials. Higher concentrations of IBC, often well above the MIC for planktonic cells, may be necessary to observe an effect.[8][9][10] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (IBC) and its Derivatives against Various Bacterial Strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| IBC | S. aureus (MSSA) | 1.56 | ~4.8 | [1][2][3] |
| IBC | S. aureus (MRSA) | 3.12 | ~9.6 | [1][2][3] |
| IBC | S. aureus ATCC 29213 | - | 5.0 | [11][12][13] |
| IBC | Gram-negative species | >400 | - | [1][2][3] |
| IBC | Mycobacterium species | 64 | ~197 | [2][4] |
| IBC-3 (derivative) | S. aureus | - | 10.0 | [13][16] |
| IBC-3 (derivative) | MRSA | - | 6.0 | [13][16] |
| IBC-3 (derivative) | E. coli | - | 23.0 | [13][16] |
| IBC-3 (derivative) | P. aeruginosa | - | 24.0 | [13][16] |
| IBC | E. faecalis (clinical isolates) | - | 6.25 - 12.5 | [17] |
Table 2: Synergistic Combinations of this compound (IBC) with Other Antimicrobial Agents against S. aureus.
| Combination | Target | Effect | Concentration Range for Synergy | Reference |
| IBC + Curcumin + Gentamicin | S. aureus biofilm | Synergistic Eradication | 6.25 µg/mL IBC + 125 µg/mL Curcumin + 128 µg/mL Gentamicin | [8][9] |
| IBC + Gentamicin | Planktonic MSSA | Synergistic | 1.56 µg/mL IBC | [9] |
| IBC + Gentamicin | MSSA biofilm | Synergistic | 1.56 - 12.5 µg/mL IBC with 64-128 µg/mL Gentamicin | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of IBC Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the IBC stock solution in MHB to achieve the desired concentration range. Ensure the final DMSO concentration is below the level that affects bacterial growth (typically ≤1%).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted IBC.
-
Controls: Include a positive control (bacteria in MHB without IBC) and a negative control (MHB only). If using a solvent, include a solvent control (bacteria in MHB with the highest concentration of the solvent used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of IBC that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation of Drug Solutions: Prepare stock solutions of IBC and the partner antimicrobial agent (Drug B) at concentrations higher than their individual MICs.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional concentration gradient. Serially dilute IBC horizontally and Drug B vertically in a suitable broth medium.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = FICIBC + FICDrug B.
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizations
References
- 1. [PDF] Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psoralea corylifolia L. and its active component this compound demonstrate antibacterial activity against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cocktail of this compound and curcumin enhance eradication of Staphylococcus aureus biofilm from orthopedic implants by gentamicin and alleviate inflammatory osteolysis [frontiersin.org]
- 9. Cocktail of this compound and curcumin enhance eradication of Staphylococcus aureus biofilm from orthopedic implants by gentamicin and alleviate inflammatory osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05370B [pubs.rsc.org]
- 14. This compound-loaded electrospun polycaprolactone/gelatin nanofibers for antibacterial and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antibacterial and antibiofilm activities of this compound against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone Formulation Development: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the formulation of isobavachalcone (IBC). This compound, a promising prenylated chalcone, exhibits a range of pharmacological activities, but its poor aqueous solubility and low bioavailability present significant challenges for effective delivery.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the development of enhanced IBC delivery systems.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: The primary challenges in formulating this compound (IBC) stem from its hydrophobic nature, leading to poor aqueous solubility and consequently, low and erratic oral bioavailability.[1][2] This limits its therapeutic potential. Furthermore, as an amorphous solid dispersion, IBC formulations can be prone to physical instability, such as recrystallization over time, which can negatively impact dissolution and performance.[4][5][6]
Q2: What are the most common strategies to improve this compound delivery?
A2: Several nanoformulation strategies are employed to overcome the delivery challenges of IBC. These include:
-
Solid Dispersions: Dispersing IBC in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[7][8]
-
Nanoparticles: Encapsulating IBC into polymeric nanoparticles can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[9][10]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like IBC within their lipid bilayer, improving solubility and pharmacokinetic profiles.[1]
Q3: How do I select the best formulation strategy for my research needs?
A3: The choice of formulation depends on the intended application.
-
For oral delivery , solid dispersions are a common and effective choice for enhancing solubility and dissolution.
-
For injectable formulations or to achieve controlled release , nanoparticles and liposomes are more suitable.
-
For improving stability and preventing recrystallization, co-amorphous solid dispersions with other flavonoids or polymers can be explored.[7]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases. Notably, it can inhibit the AKT/GSK-3β/β-catenin pathway, which is often dysregulated in colorectal cancer.[2] It has also been reported to inhibit AKT and ERK pathways and induce the production of reactive oxygen species (ROS).[2][11]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
Solid Dispersion Formulations
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low drug loading | Poor miscibility between IBC and the polymer carrier. | Screen different polymers with varying hydrophilicity (e.g., PVP, HPMC, Soluplus®). Conduct miscibility studies using techniques like DSC to identify a suitable carrier. |
| Drug recrystallization during storage | The formulation is thermodynamically unstable. The drug concentration exceeds the solubility limit in the polymer. Moisture absorption acting as a plasticizer. | Select a polymer that has strong interactions (e.g., hydrogen bonding) with IBC to stabilize the amorphous form. Store the formulation in a desiccator or with a desiccant to minimize moisture exposure. Consider using a combination of polymers to enhance stability.[4][5][6] |
| Incomplete or slow drug release | Strong drug-polymer interactions hindering drug release. Poor wettability of the solid dispersion. | Optimize the drug-to-polymer ratio; a higher polymer content can sometimes retard release. Incorporate a surfactant or a hydrophilic component into the formulation to improve wettability and dissolution. |
Nanoparticle Formulations
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low encapsulation efficiency | Poor affinity of IBC for the nanoparticle core. Drug leakage during the formulation process. | For hydrophobic drugs like IBC, using a method that favors its encapsulation within the core, such as the oil-in-water emulsion-solvent evaporation method, is recommended. Optimize the formulation parameters, including the type and concentration of polymer and surfactant. For lipid-based nanoparticles, incorporating lipids with higher phase transition temperatures can reduce drug leakage. |
| Large particle size or polydispersity | Inefficient homogenization or sonication. Aggregation of nanoparticles. | Optimize the energy input during formulation (e.g., sonication time and amplitude, homogenization pressure and cycles). Ensure adequate surfactant concentration to stabilize the nanoparticle surface and prevent aggregation. |
| Poor stability (aggregation, drug leakage) | Insufficient surface stabilization. Ostwald ripening. | Use a sufficient concentration of a suitable stabilizer (e.g., Pluronic F68, PVA). For lipid nanoparticles, using a mixture of lipids can reduce crystallinity and drug expulsion.[12] Store nanoparticle suspensions at appropriate temperatures (often refrigerated) to minimize particle fusion and drug leakage. |
Liposome Formulations
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low encapsulation efficiency | IBC is highly hydrophobic and may not readily partition into the aqueous core. | For hydrophobic molecules like IBC, the drug should be co-dissolved with the lipids in the organic solvent during the preparation of the lipid film. This ensures its incorporation into the lipid bilayer. The reverse-phase evaporation method can also be effective for encapsulating lipophilic drugs.[13] |
| Instability (aggregation, fusion, drug leakage) | Inappropriate lipid composition. Hydrolysis or oxidation of lipids. | Incorporate cholesterol into the liposome formulation to increase membrane rigidity and reduce drug leakage.[14] Use saturated phospholipids (e.g., DSPC) to improve oxidative stability compared to unsaturated ones. Store liposomal formulations at 4°C and protect from light. |
| Difficulty in scaling up the formulation | Laboratory methods like thin-film hydration followed by extrusion can be difficult to scale up. | Consider scalable methods such as ethanol injection or microfluidics for the preparation of liposomes. These methods offer better control over particle size and can be more readily adapted for larger-scale production. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Dose (Oral) | 80 | mg/kg |
| Cmax | 351.2 | ng/mL |
| Tmax | 2.25 | h |
| AUC(0-t) | 1583.1 | ng·h/mL |
| t1/2 | 6.15 | h |
| CL/F | 9.86 | L/h |
| Vd/F | 90.34 | L |
Data represents the pharmacokinetics of unformulated this compound and serves as a baseline for improvement with advanced formulations.
Source: Adapted from Ma T, et al. (2015)
Table 2: Illustrative Example of Solubility Enhancement of a Poorly Soluble Chalcone using Solid Dispersion
| Formulation | Carrier | Drug:Carrier Ratio | Solubility Enhancement (Fold Increase) |
| Pure Drug | - | - | 1 |
| Physical Mixture | PVP K30 | 1:4 | 5 |
| Solid Dispersion | PVP K30 | 1:4 | 25 |
| Solid Dispersion | Soluplus® | 1:4 | 40 |
This table provides a representative example of the potential solubility enhancement that can be achieved for a chalcone compound using solid dispersion techniques. Actual results for this compound may vary depending on the specific polymer and preparation method used.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Materials:
-
This compound (IBC)
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh IBC and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both IBC and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a suitable sieve (e.g., #100 mesh).
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Characterization of this compound Solid Dispersion
A. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the sample (pure IBC, PVP K30, physical mixture, or solid dispersion) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the thermogram. The absence of the characteristic melting peak of crystalline IBC in the solid dispersion thermogram indicates its amorphous state.
B. Powder X-Ray Diffraction (PXRD):
-
Place a thin layer of the powder sample on the sample holder.
-
Scan the sample over a 2θ range of 5° to 50° using a diffractometer with Cu Kα radiation.
-
The absence of sharp diffraction peaks corresponding to crystalline IBC in the solid dispersion pattern confirms its amorphous nature.
C. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the sample with KBr powder and compress it into a pellet.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze any shifts in the characteristic peaks of IBC to identify potential interactions (e.g., hydrogen bonding) between the drug and the polymer.
Protocol 3: In Vitro Dissolution Study
Materials:
-
USP Dissolution Apparatus II (Paddle type)
-
Phosphate buffer (pH 6.8) containing 0.5% Tween 80 (dissolution medium)
-
Pure IBC powder and IBC solid dispersion
-
Syringes with filters (0.45 µm)
-
HPLC system for analysis
Procedure:
-
Set the dissolution apparatus parameters: 900 mL of dissolution medium at 37 ± 0.5°C, and a paddle speed of 75 rpm.
-
Add an accurately weighed amount of pure IBC or solid dispersion equivalent to a specific dose of IBC into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw 5 mL of the sample from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of IBC in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Cell Viability (MTT) Assay
Materials:
-
Human cancer cell line (e.g., HT-29 colorectal cancer cells)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the IBC stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of IBC. Include a vehicle control (medium with the same concentration of DMSO used for the highest IBC concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
V. Visualization of Key Concepts
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Investigation of the stability of amorphous solid dispersions — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 6. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
Technical Support Center: Optimizing Isobavachalcone-Induced Apoptosis Experiments
Welcome to the technical support center for optimizing isobavachalcone (IBC)-induced apoptosis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for this compound to induce apoptosis?
A1: The effective concentration of this compound (IBC) is cell-line dependent. For many cancer cell lines, concentrations ranging from 10 µM to 80 µM have been shown to induce apoptosis.[1][2][3][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q2: What is a recommended incubation time for observing IBC-induced apoptosis?
A2: Incubation times of 24 to 72 hours are commonly used to observe significant apoptosis.[1][3][6] Time-course experiments are recommended to identify the optimal time point for apoptosis detection in your experimental model.
Q3: I am not observing the expected levels of apoptosis. What are some possible causes?
A3: Several factors could contribute to lower-than-expected apoptosis. See the "Troubleshooting" section below for a detailed guide on issues like low IBC potency, suboptimal cell health, and technical errors in apoptosis detection assays.
Q4: What are the key signaling pathways involved in IBC-induced apoptosis?
A4: IBC has been shown to induce apoptosis through various signaling pathways. Commonly implicated pathways include the inhibition of Akt and Erk pathways, generation of reactive oxygen species (ROS), and modulation of Bcl-2 family proteins.[1][2][3][6][7][8]
Q5: Can this compound induce other forms of cell death?
A5: Yes, in some cell lines, IBC has been reported to induce other forms of programmed cell death, such as necroptosis and autophagy, in addition to apoptosis.[2][3][4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptotic induction | IBC Degradation: this compound may be unstable under certain storage or experimental conditions. | Prepare fresh stock solutions of IBC in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C, protected from light. |
| Suboptimal Concentration: The concentration of IBC used may be too low for the specific cell line. | Perform a dose-response study (e.g., using an MTT assay) to determine the IC50 value for your cell line. Test a range of concentrations around the IC50.[3][6] | |
| Incorrect Incubation Time: The incubation period may be too short to observe significant apoptosis. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for apoptosis induction.[1][6] | |
| Cell Health and Confluency: Unhealthy or overly confluent cells may not respond appropriately to treatment. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density before treatment. | |
| High background apoptosis in control group | Suboptimal Cell Culture Conditions: Stress from culture conditions can induce apoptosis. | Maintain optimal culture conditions (pH, temperature, CO2). Avoid over-trypsinization and ensure media and supplements are fresh. |
| Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve IBC may be toxic at the concentration used. | Include a vehicle control (cells treated with the same concentration of solvent as the highest IBC concentration) to assess solvent toxicity. Keep the final solvent concentration below 0.5%. | |
| Inconsistent results between experiments | Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Inconsistent IBC Treatment: Variations in the preparation or addition of IBC can affect the final concentration. | Prepare a master mix of IBC-containing media to add to the cells to ensure consistency across wells and plates. | |
| Difficulty in detecting apoptotic markers | Incorrect Antibody or Reagent: The antibody for Western blotting or the reagent for flow cytometry may not be optimal. | Validate antibodies and reagents according to the manufacturer's instructions. Include positive and negative controls. |
| Suboptimal Assay Protocol: The protocol for detecting apoptosis (e.g., Annexin V/PI staining, Western blotting) may need optimization. | Refer to the detailed experimental protocols provided below and ensure all steps are followed correctly. Optimize incubation times and reagent concentrations. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time (hours) | Reference |
| MGC803 | Gastric Cancer | MTT | ~30-40 µM (IC50) | 48 | [1] |
| MGC803 | Gastric Cancer | Flow Cytometry | 20 µM, 40 µM | 48 | [1] |
| H1975 | Non-Small Cell Lung Cancer | Flow Cytometry | 10, 20, 40, 80 µM | 24 | [2][5] |
| PC-3 | Prostate Cancer | MTT | 26.19 µM (IC50) | 24 | [6] |
| PC-3 | Prostate Cancer | MTT | 19.25 µM (IC50) | 48 | [6] |
| PC-3 | Prostate Cancer | MTT | 14.80 µM (IC50) | 72 | [6] |
| PC-3 | Prostate Cancer | Flow Cytometry | 45 µM | 24 | [6] |
| MCF-7 | Breast Cancer | MTT | 38.46 µM (IC50) | 24 | [3] |
| MCF-7 | Breast Cancer | MTT | 31.31 µM (IC50) | 48 | [3] |
| MCF-7 | Breast Cancer | MTT | 28.26 µM (IC50) | 72 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Flow Cytometry | 10, 20, 40 µM | 48 | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[1][4]
-
Treatment: Treat the cells with various concentrations of IBC (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).[4] Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3][6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][9]
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following IBC treatment.
-
Cell Seeding and Treatment: Seed 5x10⁵ cells per well in a 6-well plate and allow them to attach overnight.[1] Treat with desired concentrations of IBC for the determined optimal time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[1][11]
-
Incubation: Incubate the cells in the dark for 10-15 minutes at room temperature.[1][12]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After IBC treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-Erk) overnight at 4°C.[1][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizations
Signaling Pathways of this compound-Induced Apoptosis
Caption: Signaling pathways activated by this compound to induce apoptosis.
Experimental Workflow for Studying IBC-Induced Apoptosis
Caption: A typical experimental workflow for investigating IBC-induced apoptosis.
References
- 1. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Multiple Cell Death in Human Triple-Negative Breast Cancer MDA-MB-231 Cells [mdpi.com]
- 5. Novel this compound derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Isobavachalcone: A Potent Natural Inhibitor of the Akt Signaling Pathway
A Comparative Guide for Researchers
The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, making it a prime target in cancer drug discovery. This guide provides a comparative analysis of Isobavachalcone (IBC), a natural chalcone compound, and other well-established Akt inhibitors. We present quantitative data on their efficacy, detailed experimental protocols for validation, and visual representations of the signaling pathway and experimental workflows.
Performance Comparison: this compound vs. Alternative Akt Inhibitors
This compound has demonstrated significant inhibitory effects on the Akt signaling pathway, comparable to and in some cases exceeding the potency of other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of IBC and selected alternative Akt inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Citation(s) |
| This compound | OVCAR-8 (Ovarian) | Cell Growth | 7.92 µM | [1] |
| PC3 (Prostate) | Cell Growth | 15.06 µM | [1] | |
| A549 (Lung) | Cell Growth | 32.2 µM | [1] | |
| MCF-7 (Breast) | Cell Growth | 28.29 µM | [1] | |
| MGC803 (Gastric) | Cell Proliferation | Not specified | [2] | |
| HCT116 (Colorectal) | Cell Viability | ~50-100 µM | [3][4] | |
| SW480 (Colorectal) | Cell Viability | ~50-100 µM | [3][4] | |
| MDCK | Cytotoxicity | 26.6 ± 3.4 μM | [5] | |
| MK-2206 | CNE-1, CNE-2, HONE-1 (Nasopharyngeal) | Cell Growth | 3–5 μM | [6] |
| SUNE-1 (Nasopharyngeal) | Cell Growth | < 1 µM | [6] | |
| Various Pediatric Cancer Lines | Cell Viability | Median: 2.2 µM | ||
| Akt1 (enzyme) | Kinase Assay | 5 nM | [7] | |
| Akt2 (enzyme) | Kinase Assay | 12 nM | [7] | |
| Akt3 (enzyme) | Kinase Assay | 65 nM | [7] | |
| Perifosine | Various Tumor Lines | Cell Proliferation | 0.6-8.9 µM | [8] |
| MM.1S (Multiple Myeloma) | Kinase Assay | 4.7 µM | [9] | |
| DU 145 (Prostate) | Cell Viability | 28.8 µM | ||
| H1915 (Lung) | Cell Viability | 2.5 µM | ||
| AZD5363 | Akt1 (enzyme) | Kinase Assay | 3 nM | [10][11] |
| Akt2 (enzyme) | Kinase Assay | 8 nM (3), 7 nM (5) | [10][11] | |
| Akt3 (enzyme) | Kinase Assay | 8 nM (3), 7 nM (5) | [10][11] | |
| Hep-G2 (Liver) | Cell Proliferation | 18.476 µM (72h) | [12] | |
| Huh-7 (Liver) | Cell Proliferation | 17.80 µM (72h) | [12] |
Visualizing the Mechanism and Workflow
To better understand the interaction of this compound with the Akt signaling pathway and the experimental process for its validation, the following diagrams are provided.
Caption: The Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for validating Akt pathway inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Akt Phosphorylation
This protocol is used to detect the levels of phosphorylated Akt (p-Akt) and total Akt to assess the inhibitory effect of the compounds.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p-Akt and total Akt overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative levels of p-Akt and total Akt.
In Vitro Akt Kinase Assay
This assay directly measures the kinase activity of Akt in the presence of inhibitors.
Materials:
-
Active recombinant Akt enzyme
-
GSK-3 fusion protein (as substrate)
-
Kinase assay buffer
-
ATP
-
This compound or other inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
Procedure:
-
Prepare a reaction mixture containing the active Akt enzyme, kinase assay buffer, and the GSK-3 substrate.
-
Add various concentrations of this compound or other inhibitors to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody specific for phosphorylated GSK-3 to detect the product of the kinase reaction.[15]
-
Quantify the band intensity to determine the extent of Akt inhibition by the compounds.
References
- 1. nsjbio.com [nsjbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. promega.jp [promega.jp]
- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 5. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. protocols.io [protocols.io]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. abcam.cn [abcam.cn]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 15. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Isobavachalcone and Vancomycin: A Comparative Analysis of Antibiofilm Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibiofilm activities of the natural chalcone isobavachalcone and the glycopeptide antibiotic vancomycin, supported by experimental data.
The emergence of antibiotic-resistant bacteria and the challenge of biofilm-associated infections necessitate the exploration of novel therapeutic agents. This compound, a natural prenylated chalcone, has demonstrated promising antibacterial properties. This guide evaluates its performance against vancomycin, a standard-of-care antibiotic for Gram-positive infections, specifically focusing on their ability to inhibit and eradicate bacterial biofilms, particularly those of Staphylococcus aureus.
Quantitative Comparison of Antibiofilm Activity
Recent studies have directly compared the antibiofilm efficacy of this compound and vancomycin, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The data indicates that this compound exhibits antibiofilm activity that is comparable, or "equipotent," to that of vancomycin in preventing biofilm formation.
| Compound | Bacterial Strain | MBIC (µg/mL) | Biofilm Inhibition (%) |
| This compound | MSSA | 0.78 | 75% |
| This compound | MRSA | 0.78 | 75% |
| Vancomycin | MSSA | 0.74 | 90% |
| Vancomycin | MRSA | 0.74 | 90% |
MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
While vancomycin shows a slightly higher percentage of biofilm inhibition at its MBIC, the concentrations required to achieve this are very similar to this compound. However, it is crucial to note that eradicating established biofilms often requires significantly higher concentrations of vancomycin, sometimes exceeding 1,000 times the minimum inhibitory concentration (MIC) for planktonic cells.
Mechanism of Action
The mechanisms by which this compound and vancomycin exert their antibiofilm effects are distinct.
This compound: The primary mechanism of action for this compound's antibacterial and antibiofilm activity is the disruption of the bacterial cell membrane. This leads to leakage of cellular contents and ultimately cell death. Studies have also suggested that this compound can disrupt cell wall integrity in fungi, indicating a broader impact on microbial cell envelopes.
Vancomycin: Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Its effectiveness against biofilms is hampered by its large molecular size and poor penetration into the mature biofilm matrix. Furthermore, some studies suggest that sub-lethal concentrations of vancomycin can, paradoxically, promote biofilm formation in certain S. aureus strains.
Experimental Protocols
The following outlines the methodologies employed in the key studies comparing the antibiofilm activities of this compound and vancomycin.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent biofilm formation.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Signaling Pathways in Biofilm Formation
While a specific signaling pathway targeted by this compound for antibiofilm activity is not yet fully elucidated, its membrane-disrupting action likely interferes with several key processes essential for biofilm formation.
Conclusion
This compound demonstrates potent antibiofilm activity against S. aureus, comparable to vancomycin in inhibiting biofilm formation. Its distinct mechanism of action, centered on membrane disruption, presents a promising alternative or synergistic approach to combat biofilm-associated infections, especially in light of the challenges associated with vancomycin's efficacy against mature biofilms. Further research into the precise molecular targets of this compound and its performance in in vivo models is warranted to fully assess its therapeutic potential.
Isobavachalcone: A Comparative Analysis of its Anti-inflammatory Mechanisms
For Immediate Release
GENT, BELGIUM – November 10, 2025 – In the ongoing quest for novel anti-inflammatory therapeutics, the natural chalcone Isobavachalcone (IBC) has emerged as a promising candidate, exhibiting potent activity through multiple signaling pathways. This guide provides a comprehensive comparative analysis of IBC's anti-inflammatory mechanisms, juxtaposed with other well-established anti-inflammatory agents, supported by experimental data to inform researchers, scientists, and drug development professionals.
Abstract
This compound, a prenylated chalcone isolated from Psoralea corylifolia, demonstrates significant anti-inflammatory properties by modulating key signaling cascades, including the NF-κB, MAPK, and NLRP3 inflammasome pathways, while also activating the protective Nrf2 pathway. This guide presents a comparative overview of IBC's efficacy and mechanisms against a classic steroidal anti-inflammatory drug, Dexamethasone, and other naturally derived compounds such as Licochalcone A, Quercetin, and Resveratrol. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a valuable resource for the scientific community engaged in inflammation research and drug discovery.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its comparators has been evaluated through various in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key inflammatory markers.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | IC50 for NO Production (µM) | IC50 for IL-1β Release (µM) | IC50 for IL-18 Release (µM) | Cell Line |
| This compound | ~20-50 (estimated) | 2.95[1] | 2.75[1] | Murine Macrophages (RAW 264.7), Primary Astrocytes |
| Licochalcone A | 2.37 - 10.1 | Not widely reported | Not widely reported | Murine Macrophages (RAW 264.7) |
| Dexamethasone | Varies (Inhibits iNOS expression) | Varies (Inhibits transcription) | Varies (Inhibits transcription) | Murine Macrophages (RAW 264.7) |
| Quercetin | ~17 | Varies | Not widely reported | Murine Macrophages (RAW 264.7) |
| Resveratrol | 0.7 (derivative) | Varies | Not widely reported | Murine Macrophages (RAW 264.7) |
Table 2: Cytotoxicity in Relevant Cell Lines
| Compound | IC50 for Cytotoxicity (µM) | Cell Line |
| This compound | 75.48 (24h) | HCT116[2][3] |
| 44.07 (24h) | SW480[2][3] | |
| 31.61 | L-02 (normal liver cells)[4] | |
| Licochalcone A | ~26-30 | MSTO-211H, H28 |
| Dexamethasone | Generally low cytotoxicity at therapeutic concentrations | Various |
| Quercetin | Varies depending on cell line | Various |
| Resveratrol | Varies depending on cell line | Various |
Mechanistic Insights into Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways implicated in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and subsequently blocking the phosphorylation and nuclear translocation of the p65 subunit[5][6][7][8]. This mechanism is shared by other flavonoids like Licochalcone A, Quercetin, and Resveratrol. Dexamethasone, a glucocorticoid, also inhibits NF-κB, but primarily through the induction of IκBα expression and direct interaction with NF-κB subunits.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to suppress the phosphorylation of key MAPK components such as ERK, JNK, and p38, thereby attenuating the downstream inflammatory cascade[9]. This inhibitory action on MAPK pathways is a common feature among many anti-inflammatory flavonoids.
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been identified as an inhibitor of the NLRP3 inflammasome, contributing to its potent anti-inflammatory effects[10]. This is a key mechanism that distinguishes it from some other anti-inflammatory agents.
Activation of the Nrf2/HO-1 Pathway
In addition to its inhibitory effects on pro-inflammatory pathways, this compound also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory functions. By activating this pathway, IBC enhances the cellular antioxidant defense system, thereby mitigating inflammation-induced oxidative stress.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-inflammatory properties, detailed protocols for key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or other test compounds for 1-2 hours before stimulation with an inflammatory agonist, such as lipopolysaccharide (LPS) (1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement by ELISA
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
Western Blot Analysis for NF-κB and MAPK Pathways
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NLRP3 Inflammasome Activation Assay
-
Prime macrophages with LPS (1 µg/mL) for 4 hours.
-
Pre-treat the cells with this compound or other inhibitors for 1 hour.
-
Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 1 hour.
-
Collect the cell culture supernatants and measure the levels of IL-1β and IL-18 by ELISA as described above.
-
Cell lysates can be analyzed by Western blot for the expression of NLRP3, ASC, and caspase-1.
Experimental and Logical Workflow Diagrams
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, MAPK, and NLRP3 inflammasome pathways, while activating the protective Nrf2 pathway, suggests a therapeutic potential that warrants further investigation. The comparative data and detailed protocols provided in this guide aim to facilitate and standardize future research in this area, ultimately accelerating the development of novel and effective anti-inflammatory therapies.
Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.
References
- 1. 2.11. Nitric Oxide Determination [bio-protocol.org]
- 2. Inhibition of prostaglandin E(2) production by synthetic minor prenylated chalcones and flavonoids: synthesis, biological activity, crystal structure, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone and Resveratrol: A Comparative Analysis of Antioxidant Potential
For Immediate Release
A comprehensive review of available experimental data reveals distinct antioxidant profiles for isobavachalcone and resveratrol, two natural phenolic compounds with recognized health benefits. This guide provides a comparative analysis of their antioxidant capacities, delves into their mechanisms of action, and outlines the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and resveratrol has been quantified using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH | 13.40 µg/mL | |
| Resveratrol | DPPH | 15.54 µg/mL | |
| ABTS | 2.86 µg/mL | ||
| ABTS | 2 µg/mL | ||
| DPPH | ~29.8 µg/mL (0.131 mM) |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following sections detail the methodologies for the DPPH and ABTS assays, which are fundamental in assessing the antioxidant activity of compounds like this compound and resveratrol.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The procedure is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.
Procedure:
-
A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol.
-
Various concentrations of the test compound (this compound or resveratrol) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Below is a graphical representation of the typical workflow for a DPPH assay.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and its decolorization upon addition of an antioxidant is proportional to the antioxidant's activity.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is left to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
After a set incubation time, the absorbance is measured.
-
The percentage of inhibition of the ABTS radical is calculated, and the IC50 value is determined.
Signaling Pathways in Antioxidant Action
Both this compound and resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway for both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
This compound: This prenylated chalcone has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).
Resveratrol: This well-studied stilbenoid also potentiates Nrf2 signaling. One of its proposed mechanisms is the disruption of the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.
The following diagram illustrates the convergent activation of the Nrf2 pathway by both this compound and resveratrol.
Validating the Role of Reactive Oxygen Species in Isobavachalcone-Induced Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isobavachalcone's (IBC) performance in inducing cytotoxicity, with a specific focus on validating the pivotal role of Reactive Oxygen Species (ROS). The information presented is supported by experimental data from multiple studies, offering a comprehensive resource for researchers in oncology and pharmacology.
This compound, a prenylated chalcone isolated from plants like Psoralea corylifolia, has garnered significant attention for its wide spectrum of pharmacological activities, including potent anti-cancer properties.[1][2] Emerging evidence strongly suggests that its cytotoxic effects against various cancer cells are intricately linked to the induction of oxidative stress.[3][4] This guide delves into the mechanisms, presents comparative data, and provides detailed experimental protocols to facilitate further research in this promising area.
Comparative Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its efficacy is often dose- and time-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of IBC in different cancer cell lines, showcasing its broad-spectrum anti-proliferative activity. In comparison, other chalcones also exhibit cytotoxicity, but IBC's potency is notable.[5][6]
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative Chalcone | Alternative's IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 4.19 ± 1.04 | Xanthohumol | ~15 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~40 (for significant PCD) | Licochalcone A | ~25 | [7] |
| H1975 | Non-Small Cell Lung Cancer | ~40 (for significant PCD) | Panduratin A | Not specified | [8] |
| PC-3 | Prostate Cancer | ~45 (for significant ROS increase) | Butein | ~20 | [9] |
| Panc 02 | Pancreatic Cancer | Significant inhibition at 20-80 | Not specified | Not specified | [10] |
| MGC803 | Gastric Cancer | ~20-40 | Not specified | Not specified | [11] |
| HT-29 | Colorectal Cancer | >40 (virtually non-toxic alone) | Not specified | Not specified | [12] |
| HepG2 | Hepatocellular Carcinoma | Induces cell death | Not specified | Not specified | [13] |
PCD: Programmed Cell Death
The Role of ROS in this compound's Mechanism
A cornerstone of this compound's cytotoxic mechanism is its ability to induce the generation of intracellular Reactive Oxygen Species (ROS).[4] This surge in ROS disrupts cellular homeostasis, leading to various forms of programmed cell death, including apoptosis and necroptosis.[7][8]
Studies have consistently shown that IBC treatment leads to a significant, dose-dependent increase in intracellular ROS levels in cancer cells.[9][10] The critical role of ROS is validated by experiments using ROS scavengers, such as N-acetylcysteine (NAC). Pre-treatment with NAC has been shown to significantly abrogate the cytotoxic effects of IBC, confirming that ROS generation is an upstream event in the cell death cascade.[8][9][10]
| Cell Line | IBC Treatment | Effect on ROS | Effect of NAC Pre-treatment | Outcome | Reference |
| H1975 | 40 µM | 3.75% increase | Decreased ROS increase to 2.02% | Protective effect on cell death | [8] |
| PC-3 | 45 µM | Time- and concentration-dependent increase | Inhibited IBC-induced ER stress markers | ROS production is necessary for IBC-induced ER stress | [9] |
| Panc 02 | Various concentrations | Dose-dependent increase | Abrogated apoptosis | Apoptosis is dependent on ROS generation | [10] |
| HepG2 | Not specified | Accumulation of ROS | Not specified | Impaired mitochondrial function | [13] |
Signaling Pathways and Experimental Workflows
The accumulation of ROS induced by this compound triggers a cascade of downstream signaling events. Key among these is mitochondrial dysfunction, characterized by a decline in mitochondrial membrane potential and decreased ATP levels.[7][8] This mitochondrial stress, coupled with endoplasmic reticulum (ER) stress, activates apoptotic pathways.[9] IBC has been shown to modulate several key signaling pathways, including the inhibition of pro-survival pathways like AKT/GSK-3β/β-catenin and Erk.[1][11][13]
Below are diagrams illustrating the proposed signaling pathway of IBC-induced cytotoxicity and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound-induced, ROS-mediated cytotoxicity.
References
- 1. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound disrupts mitochondrial respiration and induces cytotoxicity through ROS accumulation and Akt suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Natural Isobavachalcone for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the characteristics, performance, and experimental evaluation of isobavachalcone sourced from natural origins versus chemical synthesis.
This compound (IBC), a prenylated chalcone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This molecule can be obtained through extraction from natural sources, most notably Psoralea corylifolia, or via chemical synthesis.[3][4] The choice between natural and synthetic this compound can have implications for its purity, impurity profile, scalability, and ultimately, its suitability for various research and development applications. This guide provides a comparative overview of natural versus synthetic this compound, supported by experimental data and protocols to aid researchers in making informed decisions.
Sourcing and Physicochemical Properties: A Comparative Overview
The primary difference between natural and synthetic this compound lies in their origin and the associated impurity profiles. Natural this compound is isolated from plant sources, which may result in the co-extraction of other structurally related flavonoids and plant metabolites.[4] While purification techniques can yield high-purity natural this compound, trace amounts of these related compounds may persist.[5] In contrast, synthetic this compound is produced through controlled chemical reactions, leading to a different set of potential impurities, typically residual reactants, catalysts, and by-products from the synthesis process.[3]
The physicochemical properties of pure this compound are expected to be identical regardless of the source. However, the presence of different impurities could potentially influence experimental outcomes.
| Property | Natural this compound | Synthetic this compound |
| Primary Source | Fruits and seeds of Psoralea corylifolia and other plants in the Fabaceae and Moraceae families.[1][6] | Chemical synthesis from precursor molecules.[3] |
| Potential Co-constituents/Impurities | Other flavonoids, psoralens, and plant metabolites. | Residual solvents, catalysts, and reaction by-products. |
| Purity | Can achieve high purity (>98%) through chromatographic techniques.[5] | High purity is achievable through controlled synthesis and purification. |
| Scalability | Dependent on plant availability, growing conditions, and extraction efficiency. | Generally more scalable and not limited by natural resource availability. |
| Cost | Can be expensive to extract and purify in large quantities.[7] | Potentially more cost-effective for large-scale production. |
Comparative Biological Activity
While no direct head-to-head comparative studies on the biological activity of natural versus synthetic this compound were identified in the reviewed literature, the reported activities for this compound, irrespective of its source, are extensive. The following tables summarize some of the key reported in vitro activities of this compound. It is important to note that the specific source of the this compound used is not always explicitly stated in the cited studies.
Anti-Cancer Activity: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 7.92 | [8] |
| PC3 | Prostate Cancer | 15.06 | [8] |
| A549 | Lung Cancer | 32.2 | [8] |
| MCF-7 | Breast Cancer | 28.29 | [8] |
| HCT116 | Colorectal Cancer | ~50 | [9] |
| SW480 | Colorectal Cancer | ~50 | [9] |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | Gram-positive bacteria | 1.56 | [10] |
| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 3.12 | [10] |
| Mycobacterium species | Mycobacteria | 64 | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for designing mechanistic studies.
Figure 1: this compound-mediated inhibition of the AKT/GSK-3β/β-catenin signaling pathway.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key assays used to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay (iNOS Expression in Macrophages)
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 20 or 50 µM) for 1 hour.[8]
-
Stimulation: Stimulate the cells with a TLR agonist such as lipopolysaccharide (LPS) (e.g., 10 µg/mL) for an additional 8 hours to induce iNOS expression.[8]
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blotting: Perform Western blot analysis to detect the protein levels of iNOS and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities to determine the effect of this compound on iNOS expression.
Figure 3: A general experimental workflow for the evaluation of this compound.
Conclusion and Recommendations
The choice between synthetic and natural this compound will depend on the specific research or development goals. For initial screening and proof-of-concept studies, high-purity commercially available this compound, regardless of its source, is suitable. For later-stage preclinical and clinical development, a well-characterized, scalable, and cost-effective synthetic route may be preferable to ensure batch-to-batch consistency and meet regulatory requirements.
It is recommended that researchers:
-
Thoroughly characterize the purity and impurity profile of the this compound being used, whether from natural or synthetic sources.
-
Report the source of the this compound in publications to improve the reproducibility of the findings.
-
Consider the potential impact of impurities on the experimental results, especially when comparing data from different studies.
Further research is warranted to conduct direct comparative studies of natural and synthetic this compound to definitively assess any differences in their biological activity and safety profiles. Such studies would be invaluable to the scientific community and would facilitate the translation of this compound from a promising research compound to a potential therapeutic agent.
References
- 1. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and Some... [experts.mcmaster.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption [mdpi.com]
- 11. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Isobavachalcone: A Comparative Analysis of its Efficacy in Drug-Resistant and Sensitive Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of isobavachalcone (IBC), a natural chalcone, in drug-sensitive versus drug-resistant cancer cell lines. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Drug resistance remains a primary obstacle in cancer chemotherapy. This compound has emerged as a promising natural compound that exhibits cytotoxic effects against various cancer cell lines and, crucially, demonstrates potential in overcoming multidrug resistance (MDR). This guide synthesizes experimental data to compare its performance, focusing on its interaction with the ABCB1 multidrug transporter and its modulation of key survival signaling pathways such as Akt.
Data Presentation: Comparative Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a panel of cancer cell lines, including paired lines of sensitive and drug-resistant phenotypes. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Cell Line | Cancer Type | Resistance Phenotype | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma (ER+) | Paclitaxel-Sensitive | Not explicitly tested with IBC alone | [1] |
| MCF-7/R | Breast Adenocarcinoma (ER+) | Paclitaxel-Resistant | IBC (8 µM) attenuates resistance | [1] |
| ZR-75-1 | Breast Carcinoma (ER+) | Paclitaxel-Sensitive | Not explicitly tested with IBC alone | [1] |
| ZR-75-1/R | Breast Carcinoma (ER+) | Paclitaxel-Resistant | IBC (8 µM) attenuates resistance | [1] |
| HT29 | Colorectal Adenocarcinoma | Doxorubicin-Sensitive | > 40 µM (non-toxic) | [2] |
| HT29/Dx | Colorectal Adenocarcinoma | Doxorubicin-Resistant | > 40 µM (non-toxic) | [2] |
| MDCK | Madin-Darby Canine Kidney | - | 26.6 ± 3.4 µM | [2] |
| MDCK-MDR1 | Madin-Darby Canine Kidney | ABCB1 Overexpression | Less vulnerable than MDCK | [2] |
Key Findings:
-
In paclitaxel-resistant, estrogen receptor-positive (ER+) breast cancer cells (MCF-7/R and ZR-75-1/R), this compound at a concentration of 8 µM was shown to attenuate estradiol-induced paclitaxel resistance[1].
-
This compound was found to be largely non-toxic (IC50 > 40 µM) in both doxorubicin-sensitive (HT29) and doxorubicin-resistant (HT29/Dx) colorectal adenocarcinoma cells[2].
-
In a cell line genetically engineered to overexpress the ABCB1 transporter (MDCK-MDR1), there was a decreased vulnerability to this compound compared to the parental cell line, suggesting that IBC itself may be a substrate for this efflux pump[2].
Signaling Pathways and Mechanisms of Action
This compound's efficacy, particularly in drug-resistant cells, is attributed to its multi-faceted mechanism of action. This includes the direct inhibition of survival signaling pathways and interaction with drug efflux pumps.
Modulation of the Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and is often hyperactivated in cancer, contributing to drug resistance. This compound has been shown to directly inhibit this pathway.
Caption: this compound inhibits the Akt signaling pathway.
This compound is suggested to bind to the ATP-binding pocket of Akt, which inhibits its phosphorylation at Serine 473 and subsequent kinase activity[3]. This abrogation of Akt signaling leads to reduced phosphorylation of its downstream targets, including GSK-3β, and modulates the expression of apoptosis-related proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), ultimately promoting programmed cell death[3][4][5].
Interaction with ABCB1 Transporter
The ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) is a primary mechanism of multidrug resistance, actively pumping chemotherapeutic drugs out of cancer cells. This compound has been identified as a competitive inhibitor of this transporter.
Caption: this compound competitively inhibits the ABCB1 transporter.
By acting as a competitive inhibitor, this compound can block the efflux of other chemotherapeutic agents, thereby increasing their intracellular concentration and restoring sensitivity to the drug[2]. This is a critical mechanism for overcoming MDR mediated by ABCB1 overexpression.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and aid in the design of future studies.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
1. Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, MCF-7/R) during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include control wells with medium and 0.1% DMSO.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
3. MTT Reagent Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for 3.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.
-
The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
ABCB1 Transporter Activity (Rhodamine 123 Efflux Assay)
This assay measures the function of the ABCB1 transporter and its inhibition by this compound.
1. Cell Preparation:
-
Culture drug-sensitive (e.g., MDCK) and resistant (e.g., MDCK-MDR1) cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of 1 x 10^6 cells/mL.
2. Dye Loading and Inhibitor Treatment:
-
Aliquot the cell suspension into flow cytometry tubes.
-
For inhibitor-treated samples, pre-incubate the cells with various concentrations of this compound or a known ABCB1 inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add the fluorescent ABCB1 substrate, rhodamine 123, to a final concentration of 0.5-1 µg/mL to all tubes.
-
Incubate for 30 minutes at 37°C to allow for dye uptake.
3. Efflux Period:
-
After loading, wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cell pellet in pre-warmed, rhodamine 123-free medium (containing the respective inhibitor for the treated samples).
-
Incubate at 37°C for 1 hour to allow for drug efflux.
4. Flow Cytometry Analysis:
-
After the efflux period, place the tubes on ice to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. Rhodamine 123 is typically excited by a 488 nm laser, and its emission is detected in the green channel (e.g., 530/30 nm bandpass filter).
-
Record the mean fluorescence intensity (MFI) for each sample.
5. Data Interpretation:
-
In resistant cells, active efflux of rhodamine 123 will result in lower MFI compared to sensitive cells.
-
Effective inhibition of ABCB1 by this compound will lead to increased intracellular accumulation of rhodamine 123, resulting in a higher MFI in the treated resistant cells, approaching the levels seen in sensitive cells.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of this compound on the activation of the Akt signaling pathway.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The level of phosphorylated Akt is typically normalized to the level of total Akt.
Conclusion
The available data strongly suggest that this compound is a compound of significant interest for cancer therapy, particularly in the context of drug resistance. Its ability to inhibit the ABCB1 transporter and suppress the pro-survival Akt signaling pathway provides a dual mechanism for combating resistant cancer cells. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound sensitizes cells to E2‐induced paclitaxel resistance by down‐regulating CD44 expression in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isobavachalcone and Alternative Therapies for Combating Methicillin-Resistant Staphylococcus aureus (MRSA)
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. As conventional antibiotics lose their efficacy, the scientific community is actively exploring alternative therapeutic agents. This guide provides a detailed comparison of Isobavachalcone (IBC), a natural prenylated chalcone, with other existing and novel treatments for MRSA, supported by experimental data and protocols.
This compound: A Promising Anti-MRSA Candidate
This compound (IBC) has demonstrated potent antibacterial activity, specifically against Gram-positive bacteria, including MRSA.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane, a critical component for bacterial survival.[1][3] Studies have also suggested that IBC can inhibit the synthesis of essential biomolecules like proteins, DNA, and RNA, and interfere with the bacteria's energy metabolism.[4]
Mechanism of Action: this compound vs. MRSA
The primary antibacterial effect of this compound against MRSA is attributed to its ability to compromise the integrity of the bacterial cell membrane. This disruption leads to the leakage of intracellular components and ultimately, cell death.
Caption: Mechanism of this compound (IBC) targeting the MRSA cell membrane.
Comparative Efficacy: this compound vs. Alternatives
The following tables summarize the quantitative data on the efficacy of this compound compared to conventional antibiotics and other novel therapies against MRSA.
Table 1: In Vitro Activity of this compound
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Inhibitory Concentration (MBIC) | Notes |
| This compound | MRSA | 3.12 µg/mL[1][2][3] | 0.78 µg/mL (Inhibits >50% biofilm formation)[1][2][3] | Low toxicity to human keratinocytes.[1][2][3] |
| This compound | MSSA | 1.56 µg/mL[1][2][3] | 0.78 µg/mL (Inhibits >75% biofilm formation)[1] | Shows potent activity against susceptible strains. |
| Vancomycin | MSSA & MRSA | Varies | 0.74 µg/mL (Inhibits >90% biofilm formation)[1] | A standard glycopeptide antibiotic for MRSA infections. |
Table 2: Comparison with Alternative MRSA Treatments
| Treatment Class | Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Conventional Antibiotics | Vancomycin, Linezolid[5], Daptomycin[6] | Inhibit cell wall synthesis, protein synthesis, or disrupt membrane function. | Established clinical use and protocols. | Growing resistance, potential for adverse effects (e.g., nephrotoxicity).[7] |
| Natural Compounds | Curcumin[8], Magnolia Bark Extracts[8] | Disruption of cell walls, inhibition of bacterial processes. | Potential for synergistic effects with antibiotics. | Often require more research to establish efficacy and safety. |
| Antimicrobial Peptides | Cationic Host Defence Peptides (CAMPs)[6], THPA Dipeptides[9] | Disrupt bacterial membranes. | Novel mechanisms of action may overcome existing resistance. | Development is in early stages. |
| Nanoparticles | Silver (AgNPs), Titanium Dioxide (TiO₂) NPs[7] | Release ions that disrupt cell walls and DNA replication; generate free radicals. | Effective against a broad range of bacteria, including MRSA.[7] | Potential for toxicity requires further investigation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are standard protocols for evaluating the antibacterial effects of compounds like this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Bacterial Culture Preparation: Inoculate a single colony of MRSA into Mueller-Hinton Broth (MHB) and incubate at 37°C until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound (or the test compound) in a 96-well microtiter plate using MHB. Concentrations typically range from 0.195 to 400 µg/mL for novel compounds.[1]
-
Inoculation: Add the prepared MRSA suspension to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of a compound to prevent biofilm formation.
-
Preparation: Prepare serial dilutions of the test compound in a 96-well plate with Tryptic Soy Broth (TSB) supplemented with glucose.
-
Inoculation: Add a standardized MRSA suspension (e.g., 1 x 10⁶ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing and Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Stain the remaining biofilm with crystal violet for 15 minutes.
-
Quantification: Wash away excess stain and solubilize the bound stain with ethanol. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.
General Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel antibacterial compounds against MRSA.
Caption: Standard experimental workflow for evaluating anti-MRSA compounds.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent against MRSA. Its potent antibacterial and antibiofilm activities, comparable in some aspects to conventional antibiotics like vancomycin, are significant.[1] The mechanism of membrane disruption is a valuable trait, as it may be less prone to the development of resistance compared to other targets. Furthermore, its demonstrated synergy with other compounds, such as gentamicin and curcumin, opens avenues for combination therapies that could enhance the eradication of resilient MRSA biofilms.[10][11][12] While further preclinical and clinical studies are necessary, this compound stands out as a promising candidate in the critical search for new and effective treatments to address the challenge of MRSA infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Best Treatments for MRSA: Best Antibiotics and More - GoodRx [goodrx.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthylife.com.au [healthylife.com.au]
- 9. geneonline.com [geneonline.com]
- 10. Cocktail of this compound and curcumin enhance eradication of Staphylococcus aureus biofilm from orthopedic implants by gentamicin and alleviate inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cocktail of this compound and curcumin enhance eradication of Staphylococcus aureus biofilm from orthopedic implants by gentamicin and alleviate inflammatory osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isobavachalcone
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Isobavachalcone. The information is designed to ensure safe laboratory practices and build confidence in handling this biologically active compound.
Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), its known cytotoxic, hepatotoxic, and other pharmacological effects necessitate a cautious approach.[1][2] Standard laboratory PPE is mandatory to minimize exposure, especially when handling the compound in powdered form or concentrated solutions.[3][4]
Minimum PPE Requirements:
-
Body Protection: A standard laboratory coat should be worn at all times.[5]
-
Hand Protection: Disposable nitrile gloves are required for incidental contact. If prolonged contact is anticipated or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance.[3] Gloves should be changed immediately if contaminated.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] When there is a risk of splashing (e.g., preparing stock solutions), chemical splash goggles should be worn. For tasks with a high splash risk, a face shield worn over safety glasses or goggles is recommended.[6][7]
-
Respiratory Protection: Work with powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved N95 respirator or higher is necessary.[7]
Operational Plan: Safe Handling Protocol
This step-by-step guide ensures the safe handling of this compound from receipt to use.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container, protected from light.
-
Recommended storage temperature is -20°C.[8]
-
The storage area should be clearly labeled.
Step 2: Preparation of Solutions (Aqueous & Organic)
-
All weighing of powdered this compound must be performed within a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated spatula and weighing paper. Clean the balance and surrounding area thoroughly after weighing.
-
To prepare stock solutions, add the solvent slowly to the pre-weighed this compound powder to avoid splashing. This compound is soluble in DMSO, ethanol, and DMF.[9]
-
Clearly label all solution containers with the compound name, concentration, solvent, and date of preparation.
Step 3: Use in Experiments
-
Conduct all experimental work involving this compound in a well-ventilated area. For procedures with a risk of aerosol generation, a chemical fume hood or biosafety cabinet is required.
-
Avoid skin contact with solutions. Use appropriate tools (pipettes, etc.) for all transfers.
-
After handling, decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol).
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Dispose of unused this compound powder as non-hazardous chemical waste through your institution's environmental health and safety (EHS) office.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed waste bag and disposed of according to institutional guidelines for chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, cell culture media) in a clearly labeled, sealed, and leak-proof container.
-
Do not pour this compound solutions down the sink.[10]
-
Arrange for pickup and disposal through your institution's EHS office.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., ethanol) three times.
-
Collect the rinsate as liquid chemical waste.
-
Deface the label on the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.[10]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20784-50-3 | [9] |
| Molecular Formula | C₂₀H₂₀O₄ | [9] |
| Molecular Weight | 324.4 g/mol | [9] |
| Appearance | White to beige powder | [8] |
| Solubility | DMSO: 30 mg/mLEthanol: 30 mg/mLDMF: 30 mg/mL | [9] |
| Storage Temp. | -20°C | [8] |
Table 2: Biological Activity of this compound
| Activity Type | Organism/Cell Line | Measurement | Value | Source |
| Antibacterial | S. aureus (MSSA) | MIC | 1.56 µg/mL | [11] |
| Antibacterial | S. aureus (MRSA) | MIC | 3.12 µg/mL | [11] |
| Antimycobacterial | Mycobacterium species | MIC | 64 µg/mL | [11] |
| Antifungal | C. albicans | IC₅₀ | 3 µg/mL | [9] |
| Antifungal | C. neoformans | IC₅₀ | 7 µg/mL | [9] |
| Cytotoxicity | OVCAR-8 (Ovarian Cancer) | IC₅₀ | 7.92 µM | [12] |
| Cytotoxicity | PC3 (Prostate Cancer) | IC₅₀ | 15.06 µM | [12] |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | 32.2 µM | [12] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 28.29 µM | [12] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cell lines by measuring metabolic activity.[13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Protein Expression
This protocol is used to detect changes in the expression of specific proteins (e.g., Akt, β-catenin) in cells treated with this compound.[16][17]
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9] This is typically done using a wet or semi-dry transfer system at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-β-catenin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or autoradiography film.
-
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. westlab.com [westlab.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. sfasu.edu [sfasu.edu]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
